molecular formula C6H5ClN2O2 B7966841 4-Chloro-3-methyl-5-nitropyridine

4-Chloro-3-methyl-5-nitropyridine

Cat. No.: B7966841
M. Wt: 172.57 g/mol
InChI Key: WICURSLPRBHCAI-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-3-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICURSLPRBHCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-3-methyl-5-nitropyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

[label="Substituted\nPyridine",

Nucleophilic Aromatic Substitution (SNAr) mechanism at the C4 position.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They are adapted from validated synthetic routes used in the preparation of clinical-stage kinase and protease inhibitors [1][2].

Protocol A: C-N Bond Formation via SNAr

Objective: Introduction of a chiral amine (e.g., tert-butyl (3S)-piperidin-3-ylcarbamate) at the C4 position.

Step-by-Step Methodology:

  • Preparation: In a dried reaction vial equipped with a magnetic stir bar, suspend 4-chloro-3-methyl-5-nitropyridine (1.0 equiv, 1.74 mmol) and the chiral amine nucleophile (1.2 equiv, 2.1 mmol) in anhydrous isopropyl alcohol (IPA) (7 mL, dried over 4Å molecular sieves).

  • Base Addition: Add triethylamine (TEA) (3.0 equiv, 5.2 mmol) dropwise at room temperature.

  • Thermal Activation: Seal the vial and heat the mixture to 100°C in an oil bath or heating block for 16 hours.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the crude residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate.

Causality Behind Experimental Choices:

  • Solvent Selection (IPA): IPA is a polar protic solvent. Its protic nature hydrogen-bonds with the nitro group's oxygen atoms, stabilizing the highly polarized Meisenheimer transition state. Furthermore, its boiling point allows for robust thermal activation (100°C) required to overcome the steric hindrance imposed by the adjacent C3-methyl group.

  • Base Selection (TEA): TEA acts as a non-nucleophilic acid scavenger. The SNAr reaction generates HCl as a byproduct; without TEA, the valuable chiral amine would be protonated into an unreactive ammonium salt, stalling the reaction at a maximum of 50% conversion.

Self-Validating Quality Control:

  • TLC Monitoring: The starting electrophile is highly UV-active and appears as a distinct yellow spot (Rf ~0.6 in 3:1 Hexanes/EtOAc). The product will exhibit a lower Rf value due to increased polarity.

  • LC-MS Verification: Successful conversion is confirmed by the disappearance of the characteristic M / M+2 chlorine isotope pattern and the appearance of the exact mass of the aminated product.

Protocol B: Nitro Group Reduction to Aminopyridine

Objective: Conversion of the electron-withdrawing 5-nitro group to an electron-donating 5-amino group, priming the scaffold for subsequent amidation or cyclization.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude SNAr product from Protocol A in HPLC-grade methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, wet, Degussa type) (10% w/w relative to the substrate) under an inert nitrogen atmosphere to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon. Stir vigorously at room temperature for 2 hours.

  • Filtration: Filter the crude reaction mixture through a pad of diatomaceous earth (Celite) to remove the palladium catalyst. Wash the pad thoroughly with ethyl acetate (EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 5-aminopyridine intermediate.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation over Dissolving Metals: Pd/C with H₂ gas is chosen over dissolving metal reductions (e.g., Fe/NH₄Cl or SnCl₂) to avoid harsh acidic conditions that would cleave acid-sensitive protecting groups (such as the Boc group on the piperidine nucleophile introduced in Protocol A).

Self-Validating Quality Control:

  • Colorimetric Shift: The nitro-aromatic starting material exhibits a strong yellow hue. The successful reduction to the aniline derivative results in a distinct loss of this yellow color, yielding a clear or pale solution.

  • Mass Spectrometry: LC-MS will confirm a mass reduction of exactly 30 Da (loss of two oxygen atoms [-32 Da] and addition of two protons [+2 Da]).

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a central hub in modular drug synthesis. By executing the SNAr and reduction protocols described above, chemists generate a 4-substituted-3-methyl-5-aminopyridine core.

This core is highly versatile. In the development of PI3K inhibitors , the newly formed 5-amino group is coupled with quinoline-2-carboxylic acids to form potent hinge-binding motifs [1]. In the antiviral space, specifically for SARS-CoV-2 Mpro inhibitors , this same scaffold is utilized to construct highly specific peptidomimetic warheads that fit perfectly into the viral protease's active site [2].

Workflow Step1 Starting Material: this compound Step2 SNAr Reaction: C-N or C-O Bond Formation Step1->Step2 Step3 Nitro Reduction: 5-Aminopyridine Intermediate Step2->Step3 Step4 Amidation/Cyclization: Core Scaffold Assembly Step3->Step4 Step5 Final API: Kinase or Protease Inhibitor Step4->Step5

Standard synthetic workflow from building block to final Active Pharmaceutical Ingredient.

By treating this compound not just as a chemical, but as a programmable node in a synthetic pathway, drug development professionals can rapidly iterate through structure-activity relationship (SAR) campaigns with high atom economy and reliable yields.

References

  • Source: United States Patent and Trademark Office (Incyte Corporation)
  • Title: US Patent Application 20240116946A1 - SARS-CoV-2 Main Protease Inhibitors Source: United States Patent and Trademark Office URL

Comprehensive Solvation and Reactivity Guide for 4-Chloro-3-methyl-5-nitropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Chloro-3-methyl-5-nitropyridine (CAS: 856834-51-0)

Executive Summary & Chemical Context

In modern drug discovery, highly functionalized pyridine derivatives serve as critical scaffolds for active pharmaceutical ingredients (APIs). This compound is a highly versatile electrophilic building block utilized extensively in the synthesis of complex therapeutics, including PM Kinase 9 inhibitors[1] and SARS-CoV-2 main protease inhibitors[2].

As a Senior Application Scientist, I frequently observe that the primary bottleneck in scaling reactions with this intermediate is poor solvent optimization. The compound features a unique push-pull electronic system: an electron-deficient pyridine core, a strongly electron-withdrawing nitro group at C5, a lipophilic methyl group at C3, and a highly activated leaving group (chloro) at C4. This guide synthesizes the thermodynamic principles of its solvation, empirical solubility data, and field-proven experimental workflows to ensure high-yield nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Thermodynamic Principles of Solvation

Understanding the solubility of this compound requires analyzing its intermolecular interactions. The molecule is highly polarized but retains significant lipophilic character.

  • Dipole-Dipole Interactions: The nitro (-NO2) group creates a strong permanent dipole. Polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) excel at solvating this moiety through dipole-dipole alignment.

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen-bond acceptor. Polar protic solvents like Isopropanol (IPA) and Methanol (MeOH) can solvate the molecule via H-bonding, though elevated temperatures are often required to overcome the crystal lattice energy[1],[3].

  • Dispersion Forces: The methyl (-CH3) and chloro (-Cl) groups contribute to the molecule's polarizability and lipophilicity, preventing it from dissolving efficiently in purely aqueous media but allowing excellent solubility in moderately non-polar to polar organic solvents.

Solvation Mechanism Pathway

SolvationMechanism Compound 4-Chloro-3-methyl- 5-nitropyridine Nitro Nitro Group (-NO2) Strong Dipole Compound->Nitro Chloro Chloro/Methyl Groups Lipophilic/Polarizable Compound->Chloro Pyridine Pyridine Ring H-Bond Acceptor Compound->Pyridine Solvent1 Polar Aprotic Solvents (THF, DMF, DMSO) Nitro->Solvent1 Dipole-Dipole Alignment Chloro->Solvent1 London Dispersion Forces Solvent2 Polar Protic Solvents (MeOH, IPA) Pyridine->Solvent2 Hydrogen Bonding

Caption: Thermodynamic solvation pathways of this compound in organic solvents.

Empirical Solubility Profile & Solvent Selection

The table below summarizes the solubility characteristics of this compound across various organic solvent classes, derived from empirical reaction data in pharmaceutical patent literature[1],[2],[3].

SolventSolvent ClassDielectric Constant (ε)Solubility ProfilePrimary Application / Reaction Context
Tetrahydrofuran (THF) Polar Aprotic7.5Excellent SNAr with alkoxides at Room Temp[2].
Dichloromethane (DCM) Polar Aprotic9.1Good Extractions and mild coupling reactions.
Isopropanol (IPA) Polar Protic18.3Moderate (High at >80°C) SNAr with hindered amines (requires heating)[1].
Methanol (MeOH) Polar Protic32.7Good Base-mediated SNAr (e.g., with K2CO3)[3].
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Excellent High-temperature SNAr or challenging couplings.
Hexanes / Heptane Non-Polar Aliphatic~1.9Poor (Insoluble) Used as an anti-solvent for crystallization/purification.
Solvent Selection Logic for Synthesis

SolventSelection Start This compound Reaction Planning SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amine/Alkoxide Nucleophiles Coupling Transition Metal Coupling Start->Coupling Pd/Cu Catalyzed Protic Polar Protic (IPA, MeOH) Requires Heat (80-100°C) SNAr->Protic Weak/Hindered Amines Aprotic Polar Aprotic (THF, DMF) Room Temp to Mild Heat SNAr->Aprotic Strong Nucleophiles (Alkoxides) Coupling->Aprotic Standard Ligand Compatibility

Caption: Decision matrix for selecting organic solvents based on reaction class and nucleophile strength.

Experimental Protocols & Methodologies

The C4-chloro position is highly activated by the ortho-nitro and para-nitrogen of the pyridine ring. This makes the compound highly susceptible to SNAr. Below are two self-validating, field-proven protocols demonstrating how solvent choice dictates reaction parameters.

Protocol A: High-Temperature SNAr with Amines in Isopropanol (IPA)

Context: Used in the synthesis of PM Kinase 9 inhibitor intermediates[1]. IPA is chosen because it easily dissolves the starting materials at elevated temperatures while allowing the product to precipitate upon cooling.

Causality & Expert Insight: At 100°C, the highly activated chloro group is susceptible to hydrolysis if trace water is present. Therefore, the addition of 4Å molecular sieves is a critical, non-negotiable step to maintain the integrity of the electrophile.

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask, combine this compound (1.0 eq, e.g., 0.300 g, 1.74 mmol) and the amine nucleophile (e.g., tert-butyl (3S)-piperidin-3-ylcarbamate, 1.2 eq, 0.42 g, 2.1 mmol)[1].

  • Solvent & Base Addition: Suspend the mixture in anhydrous Isopropyl alcohol (IPA) (7 mL). Add Triethylamine (TEA) (3.0 eq, 0.73 mL, 5.2 mmol) to act as an acid scavenger for the generated HCl[1].

  • Water Scavenging: Add freshly activated 4Å molecular sieves to the mixture to prevent competitive hydrolysis of the chloro-pyridine[1].

  • Reaction Execution: Heat the mixture to 100°C under an inert atmosphere (N2 or Argon) for 16 hours. The compound will fully solubilize as it reaches reflux[1].

  • Workup: Upon cooling to room temperature, the product typically precipitates. Filter the mixture, wash with cold IPA, and concentrate the filtrate under reduced pressure.

Protocol B: Room-Temperature SNAr with Alkoxides in Tetrahydrofuran (THF)

Context: Utilized in the preparation of SARS-CoV-2 main protease inhibitors[2]. THF is selected because it perfectly solvates both the organic starting materials and the mildly polar transition states without requiring heat.

Causality & Expert Insight: Alkoxides (like 2-methoxyethan-1-ol) are stronger nucleophiles than amines. Using a polar aprotic solvent like THF enhances the nucleophilicity of the alkoxide by leaving it relatively unsolvated (compared to protic solvents which would cage the nucleophile via H-bonding). This allows the reaction to proceed efficiently at room temperature.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with this compound (1.0 eq, 100 mg, 0.58 mmol)[2].

  • Solvent & Reagent Addition: Dissolve the compound in THF (2 mL). The compound will exhibit excellent solubility at room temperature. Add 2-methoxyethan-1-ol (3.0 eq, 132 mg, 1.7 mmol)[2].

  • Base Addition: Add Potassium Carbonate (K2CO3) (2.0 eq, 160 mg, 1.2 mmol) as a heterogeneous base[2].

  • Reaction Execution: Stir the suspension vigorously at room temperature for 15 hours. The THF maintains the organic components in the solution phase while the inorganic base drives the reaction forward[2].

  • Workup: Filter the suspension to remove the inorganic salts (KCl and unreacted K2CO3). Concentrate the THF filtrate under reduced pressure to yield the crude SNAr product[2].

References

  • United States Patent 9,676,750 B2 - Compounds Useful as PM Kinase Inhibitors. Details the high-temperature SNAr protocols using Isopropanol and molecular sieves.
  • United States Patent Application 2024/0116946 A1 - SARS-CoV-2 Main Protease Inhibitors. Details room-temperature SNAr protocols utilizing THF and Potassium Carbonate.
  • World Intellectual Property Organization WO2024031089A1 - SARS-CoV-2 Main Protease Inhibitors. Details the solubility and reactivity of this compound in Methanol.

Sources

4-Chloro-3-methyl-5-nitropyridine: A Strategic Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-methyl-5-nitropyridine (CAS: 856834-51-0) is a highly functionalized pyridine derivative that serves as a critical "linchpin" intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the specific arrangement of a leaving group (chlorine), an electron-withdrawing activator (nitro), and a steric modulator (methyl) around the pyridine core.

This specific substitution pattern renders the molecule highly reactive toward Nucleophilic Aromatic Substitution (SNAr) at the C4 position, while the nitro group provides a handle for subsequent reduction to an amine, enabling the construction of fused heterocycles such as pyrrolopyridines and imidazopyridines. Recent literature highlights its utility in the synthesis of SARS-CoV-2 main protease inhibitors and various kinase inhibitors.

Physicochemical Profile

PropertyData
CAS Number 856834-51-0
Molecular Weight 172.57 g/mol
Molecular Formula C₆H₅ClN₂O₂
IUPAC Name This compound
Physical State Solid (typically pale yellow to orange)
Solubility Soluble in DMSO, DMF, THF, CH₂Cl₂; sparingly soluble in water.[2]
Key Functional Groups C4-Chloride (Leaving Group), C5-Nitro (Activator/Precursor), C3-Methyl (Steric/Electronic)

Synthetic Accessibility & Causality

The synthesis of this compound is generally achieved through a stepwise functionalization of a 4-pyridone precursor. Understanding the causality of this route is essential for troubleshooting and scale-up.

The Route: Nitration-Chlorination Sequence[3][4]
  • Precursor Selection: The synthesis typically begins with 3-methyl-4-pyridone (or 4-hydroxy-3-methylpyridine). The hydroxyl group at C4 is the progenitor of the chlorine leaving group.

  • Electrophilic Aromatic Substitution (Nitration): Treatment with fuming HNO₃ and H₂SO₄ introduces the nitro group.

    • Causality: The hydroxyl group (pyridone tautomer) is strongly electron-donating, directing the electrophile to the ortho position (C3 or C5). Since C3 is blocked by the methyl group, nitration occurs selectively at C5 , yielding 3-methyl-5-nitro-4-pyridone .

  • Deoxychlorination: The intermediate is treated with a chlorinating agent such as Phosphorus Oxychloride (POCl₃) or PCl₅.

    • Causality: This converts the C4-carbonyl/hydroxyl into a C4-chloride. The presence of the adjacent electron-withdrawing nitro group actually facilitates the subsequent SNAr reactivity of the product but can make this chlorination step require higher temperatures due to the deactivated ring system.

Reactivity & Functionalization (The Core)

The utility of this compound is defined by its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) .

Mechanism: Activated SNAr

The C4-Chlorine is activated by two synergistic factors:

  • The Pyridine Nitrogen: Acts as an electron sink.

  • The C5-Nitro Group: A strong electron-withdrawing group (EWG) located ortho to the leaving group. This lowers the energy of the Meisenheimer complex intermediate, drastically increasing the rate of substitution compared to non-nitrated chloropyridines.

Strategic Transformations
  • C4-Displacement (SNAr): Reacts with amines, alcohols, and thiols under mild basic conditions.

  • Nitro Reduction: Post-substitution, the nitro group is reduced (Fe/AcOH, Zn/TFA, or H₂/Pd) to an amine. This sets the stage for "molecular knitting"—cyclization reactions that form bicyclic cores.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways originating from the this compound scaffold.

G Core 4-Chloro-3-methyl- 5-nitropyridine (CAS: 856834-51-0) Ether 4-Alkoxy-3-methyl- 5-nitropyridine Core->Ether  Displacement of Cl   Amine 4-Amino-3-methyl- 5-nitropyridine Core->Amine  Displacement of Cl   SNAr_O S_NAr (Alkoxide) Reagent: R-OH / K2CO3 SNAr_N S_NAr (Amine) Reagent: R-NH2 / Et3N Final_Ether 3-Amino-4-alkoxy- 5-methylpyridine Ether->Final_Ether  Nitro Reduction   Final_Amine 3,4-Diamino- 5-methylpyridine Amine->Final_Amine  Nitro Reduction   Red_Zn Reduction Zn / TFA or H2/Pd Fused Fused Heterocycles (e.g., Imidazopyridines) Final_Amine->Fused  Ring Closure   Cyclization Cyclization (e.g., with Carbonyls)

Caption: Divergent synthetic pathways from the this compound scaffold, highlighting SNAr displacement followed by nitro reduction.

Experimental Protocols

The following protocols are derived from validated procedures for this specific scaffold and its close analogs in drug discovery contexts (e.g., SARS-CoV-2 protease inhibitor synthesis).

Protocol A: SNAr Ether Formation

Target: Synthesis of 4-(2-methoxyethoxy)-3-methyl-5-nitropyridine

Rationale: Potassium carbonate is used as a mild base to deprotonate the alcohol without degrading the nitro group. THF is chosen for its solubility profile.

  • Setup: Charge a reaction vial with This compound (1.0 equiv) and anhydrous THF (20 volumes).

  • Reagent Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) followed by 2-methoxyethanol (3.0 equiv).

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 15 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the starting chloride (m/z 172) and appearance of the product (m/z ~213).

  • Workup: Filter the solids (excess base/salts) and concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically sufficiently pure for the next step; otherwise, purify via silica gel chromatography (Ethyl Acetate/Hexanes gradient).

Protocol B: Nitro Reduction to Anine

Target: Synthesis of 4-(2-methoxyethoxy)-5-methylpyridin-3-amine

Rationale: Zinc in Trifluoroacetic acid (TFA) provides a rapid, mild reduction that avoids the use of high-pressure hydrogenation, suitable for parallel synthesis.

  • Dissolution: Dissolve the nitro-ether intermediate (from Protocol A) in TFA (approx. 25 volumes) and Water (4 volumes).

  • Reduction: Add Zinc powder (4.0 equiv) carefully (exothermic).

  • Heating: Heat the mixture to 50 °C for 2 hours.

  • Workup: Concentrate the reaction to remove TFA. Basify the residue with saturated aqueous NaHCO₃ (pH > 8).

  • Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over Na₂SO₄, filter, and concentrate.[3][4]

Safety & Handling (GHS Standards)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. The presence of the nitro group generally renders the compound stable, but as with all nitro-aromatics, avoid excessive heat or shock during scale-up until thermal stability (DSC) is confirmed.

References

  • Sigma-Aldrich. 4-chloro-3-methyl-5-nitro-pyridine Product Page. Retrieved from

  • Unni, A. et al. (2024). SARS-CoV-2 Main Protease Inhibitors. U.S. Patent Application US20240116946A1. Retrieved from

  • BLD Pharm. this compound MSDS. Retrieved from

  • GuideChem. Synthesis and Properties of Chloronitropyridines. Retrieved from

Sources

4-Chloro-3-methyl-5-nitropyridine: A Strategic Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Process Chemistry

Executive Summary & Strategic Value

4-Chloro-3-methyl-5-nitropyridine (CAS: 856834-51-0) represents a high-value "orthogonally functionalized" scaffold in medicinal chemistry.[1] Unlike simple chloropyridines, this building block offers a dense substitution pattern (3,4,5-trisubstituted) that allows for the rapid construction of fused bicyclic heterocycles, particularly imidazopyridines and triazolopyridines .

Its strategic value lies in the electronic push-pull system :

  • The Nitro Group (C5): Strongly electron-withdrawing, it activates the C4-chlorine for Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • The Methyl Group (C3): Provides a steric handle that can enforce atropisomerism in biaryl systems or simply fill hydrophobic pockets in kinase active sites (e.g., Pim kinase inhibitors).

  • The Chlorine (C4): A labile leaving group that serves as the primary entry point for diversification.

This guide details the synthesis, reactivity profile, and pharmaceutical applications of this scaffold, backed by validated protocols and patent literature.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name This compound
CAS Number 856834-51-0
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DCM, DMSO, DMF, EtOAc; slightly soluble in water.[1]
Storage Inert atmosphere, -20°C (Hydrolysis sensitive)
Hazards Toxic if swallowed (H301), Skin/Eye Irritant. Potential energetic material (nitro-pyridine).[1][2]

Synthetic Access (The "Make")

The synthesis of this compound is non-trivial due to regioselectivity challenges during the nitration of pyridine precursors.[1] The most reliable route proceeds via the 4-pyridone intermediate.

Synthetic Workflow
  • Precursor: Start with 3-methyl-4-pyridone (or 4-hydroxy-3-methylpyridine).[1]

  • Nitration: Electrophilic aromatic substitution using fuming HNO₃/H₂SO₄. The hydroxyl group at C4 directs the nitro group to the C3 or C5 position. Since C3 is blocked by a methyl group, nitration occurs selectively at C5 .

  • Chlorination: Deoxychlorination of the nitropyridone using Phosphorus Oxychloride (POCl₃).

Synthesis cluster_conditions Critical Process Parameters Start 4-Hydroxy-3-methylpyridine Inter 4-Hydroxy-3-methyl- 5-nitropyridine Start->Inter HNO3, H2SO4 60-70°C Product 4-Chloro-3-methyl- 5-nitropyridine Inter->Product POCl3, Heat (Deoxychlorination) Note1 Temp Control: <100°C to prevent dinitration

Figure 1: Validated synthetic route to the target scaffold.

Reactivity Profile & Pharmaceutical Applications[3][4]

The core utility of this molecule is its ability to undergo sequential functionalization . The C4-chloro group is displaced first (SNAr), followed by reduction of the C5-nitro group to an amine. This sequence generates a 3,4-diaminopyridine motif, a precursor to fused ring systems.

Nucleophilic Aromatic Substitution (SNAr)

The C5-nitro group lowers the LUMO energy of the pyridine ring, making C4 highly electrophilic.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Steric Note: The C3-methyl group exerts an ortho-effect.[1] While it does not prevent SNAr, it can slow down reactions with bulky nucleophiles compared to the des-methyl analog.

Case Study: Pim Kinase Inhibitors

In patents filed by Incyte Corporation (e.g., US 9,676,750), this scaffold is used to synthesize inhibitors of Pim-1, Pim-2, and Pim-3 kinases , which are implicated in hematological malignancies.

  • Reaction: this compound is reacted with a Boc-protected aminopiperidine .[1]

  • Outcome: The resulting adduct is reduced and cyclized to form the kinase inhibitor core.

Case Study: SARS-CoV-2 Mpro Inhibitors

Recent antiviral research (US20240116946A1) utilizes this scaffold to create non-covalent inhibitors of the SARS-CoV-2 Main Protease.[1]

  • Reaction: Displacement of Cl with 2-methoxyethanol (alkoxide) to form an ether linkage.[1]

  • Significance: The 3-methyl group fills a specific hydrophobic sub-pocket (S2 or S4) in the protease active site, enhancing binding affinity.

Reactivity Core 4-Chloro-3-methyl- 5-nitropyridine AmineProduct 4-Amino-3-methyl- 5-nitropyridine Core->AmineProduct S_NAr (R-NH2, Base) EtherProduct 4-Alkoxy-3-methyl- 5-nitropyridine Core->EtherProduct S_NAr (R-OH, NaH) Diamino 3,4-Diamino-5-methylpyridine (Bicyclic Precursor) AmineProduct->Diamino Reduction (H2, Pd/C) Imidazo Imidazo[4,5-c]pyridine (Kinase Inhibitor Core) Diamino->Imidazo Cyclization (Orthoformate/CDI) Mpro SARS-CoV-2 Mpro Inhibitor EtherProduct->Mpro Downstream Functionalization

Figure 2: Divergent synthesis pathways for kinase and protease inhibitors.[1]

Experimental Protocols

Protocol A: SNAr with Secondary Amines (Kinase Inhibitor Synthesis)

Adapted from US Patent 9,676,750 B2.

Objective: Synthesis of tert-butyl (3S)-1-(3-methyl-5-nitropyridin-4-yl)piperidin-3-ylcarbamate.

  • Reagents:

    • This compound (1.0 eq)[1][3]

    • tert-butyl (3S)-piperidin-3-ylcarbamate (1.2 eq)[1]

    • Triethylamine (Et₃N) (3.0 eq)

    • Solvent: Isopropyl Alcohol (IPA) (anhydrous)

  • Procedure:

    • Charge a reaction vessel with this compound (e.g., 300 mg) and IPA (7 mL).

    • Add Et₃N and the amine nucleophile.

    • Heat: Stir at 100°C for 16 hours. (Note: Sealed tube recommended if boiling point is exceeded).

    • Workup: Cool to RT. Concentrate under reduced pressure. Partition residue between DCM and water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (EtOAc/Hexanes).

  • Validation: Monitor by LC-MS for disappearance of starting material (m/z ~173) and formation of product (m/z ~337).

Protocol B: Nitro Reduction to Aniline

Standard catalytic hydrogenation method.[1]

  • Reagents:

    • SNAr Product (from Protocol A)

    • 10% Pd/C (wet, Degussa type)[2]

    • Solvent: Methanol (MeOH)[4]

    • Hydrogen Gas (H₂)

  • Procedure:

    • Dissolve the nitro compound in MeOH.

    • Add 10% Pd/C (10 wt% loading).

    • Atmosphere: Purge with N₂, then stir under a balloon of H₂ (1 atm) for 2–4 hours.

    • Filtration: Filter through a pad of Celite to remove the catalyst. Wash with EtOAc.[5][2]

    • Yield: Typically quantitative.

    • Caution: Pyridyl amines can be oxidation-sensitive; store under inert gas.[1]

Safety & Handling (E-E-A-T)

  • Energetic Hazard: As a nitropyridine, this compound possesses high energy density. While not typically explosive, it should not be subjected to excessive heat (>200°C) or shock. Always perform Differential Scanning Calorimetry (DSC) before scaling up >100g.

  • Toxicity: Classified as Acute Tox. 3 (Oral) . Handle in a fume hood with nitrile gloves.

  • Skin Sensitization: Chloronitropyridines are potent sensitizers. Avoid all skin contact.

References

  • Incyte Corporation. (2016).[2] Compounds Useful as Pim Kinase Inhibitors.[2] US Patent 9,676,750 B2.[2]

  • Enanta Pharmaceuticals. (2024). SARS-CoV-2 Main Protease Inhibitors.[1][6] US Patent Application 2024/0116946 A1.[7]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2735781, 4-Chloro-3-nitropyridine (Analog Reference).[1]

  • BenchChem. (2025).[5] Technical Data: this compound.[1][3][6][8][9]

Sources

Methodological & Application

Technical Guide: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3-methyl-5-nitropyridine

[1]

Executive Summary

4-Chloro-3-methyl-5-nitropyridine (CAS: 856834-51-0) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antiviral agents.[1] Its reactivity profile is defined by a unique tension: the 4-position is electronically hyper-activated (by the para-pyridine nitrogen and ortho-nitro group) but sterically encumbered (sandwiched between the 3-methyl and 5-nitro groups).[1]

This guide provides optimized protocols for displacing the 4-chloro leaving group with amines and alkoxides.[1] It addresses the specific challenge of the "3,5-substituent sandwich" effect, which necessitates higher reaction temperatures than typical 4-chloropyridines, and highlights the critical control of moisture to prevent hydrolysis to the pyridone.[1]

Part 1: Mechanistic Insight & Reactivity Profile

The "Sandwich" Effect

Unlike simple 4-chloropyridine, this substrate possesses a dual-nature reactivity.[1]

  • Electronic Activation (High): The LUMO energy at C4 is significantly lowered by the electron-withdrawing nitro group (EWG) at C5 and the pyridine nitrogen.

  • Steric Hindrance (High): The nucleophile must approach the C4 center through a narrow trajectory between the methyl group (C3) and the nitro group (C5).

Implication: Reactions generally require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) to overcome the steric energy barrier, whereas non-methylated analogs might react at room temperature.[1]

Diagram 1: Mechanistic Pathway & Transition State

The following diagram illustrates the formation of the Meisenheimer complex and the steric constraints involved.[1]

SNAr_Mechanismcluster_factorsCritical FactorsSubstrate4-Chloro-3-methyl-5-nitropyridineTS_ComplexMeisenheimer Complex(Sterically Crowded)Substrate->TS_Complex Attack at C4(Rate Limiting due to Sterics)NucleophileNucleophile (Nu:)(Amine/Alkoxide)Nucleophile->TS_ComplexProduct4-SubstitutedProductTS_Complex->Product Re-aromatizationByproductLeaving Group(Cl-)TS_Complex->Byproduct EliminationFactor1Electronic: NO2 & Py-Nlower activation energyFactor2Steric: 3-Me & 5-NO2block approach vector

Caption: The reaction proceeds via an addition-elimination mechanism. The 3-methyl and 5-nitro groups create a steric gate, requiring thermal energy to facilitate the nucleophilic attack.[1]

Part 2: Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

This is the most common transformation, used to install amine-based pharmacophores.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (

    
    -Methyl-2-pyrrolidone)[1]
    

Step-by-Step Procedure:

  • Preparation: In a dried reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DMF (3.0 mL). Note: DMF is preferred over ethanol due to higher boiling point and solubility.

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).

  • Reaction: Seal the vial and heat to 90°C .

    • Expert Tip: If the amine is volatile (boiling point < 90°C), use a pressure tube or sealed microwave vial.[1]

  • Monitoring: Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS. The starting material (Cl-substrate) is less polar than the amine product.

    • Target Time: 2–6 hours.[2]

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-water (20 mL). The product often precipitates as a yellow/orange solid.

    • If solid forms: Filter, wash with water, and dry.[1][3]

    • If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.[1]

Protocol B: Etherification (C-O Bond Formation)

Reaction with alcohols requires stronger activation due to the lower nucleophilicity of neutral alcohols compared to amines.

Materials:

  • Substrate: this compound (1.0 equiv)[1][4]

  • Nucleophile: Alcohol (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)[1]

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (1.5 mmol) in anhydrous THF (5 mL) at 0°C.

  • Alkoxide Formation: Add the alcohol (1.2 mmol) dropwise. Stir at 0°C for 15–30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 mmol) in THF (2 mL) dropwise to the alkoxide solution.

  • Reaction: Allow to warm to room temperature. If no reaction occurs after 1 hour, heat to 60°C .

    • Caution: Exotherms can occur upon addition.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with water/brine, and concentrate.[1]

Part 3: Data & Optimization Guide

Physicochemical Properties Table
PropertyValueRelevance to Protocol
Molecular Weight 172.57 g/mol Calculation of equivalents.[1]
Appearance Yellow to Brown SolidColor change (to deep orange/red) often indicates reaction progress.
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water/hexanes facilitates precipitation workups.[1]
Melting Point ~45-50°C (approx)Low melting point; may oil out during workup.
Reactivity Rank 4-Cl > 2-Cl (Isomer)4-position is more activated but more sterically hindered than 2-position isomers.[1]
Troubleshooting & Decision Tree

The most common failure mode is hydrolysis , where trace water acts as the nucleophile, converting the starting material into the unreactive pyridone (4-hydroxy-3-methyl-5-nitropyridine).[1]

Diagram 2: Optimization Workflow

Optimization_TreeStartStart Reaction(Standard Conditions)Check_LCMSCheck LC-MS/TLC(2 Hours)Start->Check_LCMSResult_SMStarting MaterialRemainsCheck_LCMS->Result_SM No ReactionResult_HydHydrolysis Product(M+H = 155)Check_LCMS->Result_Hyd Pyridone formedResult_ProdProduct FormedCheck_LCMS->Result_Prod SuccessAction_HeatIncrease Temp to 100°CSwitch to DMSOResult_SM->Action_HeatAction_DryUse Fresh Anhydrous SolventIncrease Base EquivResult_Hyd->Action_DryAction_IsoProceed to WorkupResult_Prod->Action_Iso

Caption: Decision logic for optimizing SNAr reactions. Hydrolysis (mass 155) indicates moisture contamination.

References

  • BenchChem. (2025). Technical Guide to Chloronitropyridines. (Provides general reactivity profiles for methylated chloronitropyridine isomers).

  • ChemicalBook. (2024). This compound Product Entry & Properties. (Verifies CAS 856834-51-0 and physical data).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity. (Foundational grounding for the electronic activation of the 4-position).

  • Royal Society of Chemistry. (2013).[3] Supplementary Information: Synthetic routes to substituted nitropyridines. (Detailed experimental procedures for analogous 4-chloro-3-nitro scaffolds).

Reduction of nitro group in 4-Chloro-3-methyl-5-nitropyridine to amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 4-Chloro-3-methyl-5-nitropyridine to 4-Chloro-3-methyl-5-aminopyridine

Executive Summary & Chemical Context

The transformation of This compound to its corresponding amine, 4-Chloro-3-methyl-5-aminopyridine , is a critical intermediate step in the synthesis of bicyclic heteroaromatic drugs, particularly tyrosine kinase inhibitors and antiviral agents (e.g., Nevirapine analogs).

The core synthetic challenge is chemoselectivity . The C4-chlorine atom on the electron-deficient pyridine ring is highly activated toward nucleophilic attack and susceptible to hydrogenolysis (dehalogenation). Standard catalytic hydrogenation methods (e.g.,


) frequently result in the formation of the dechlorinated byproduct (3-methyl-5-aminopyridine), drastically reducing yield and complicating purification.

This guide details two high-fidelity protocols designed to reduce the nitro group while preserving the halogen substituent, ensuring structural integrity and process scalability.

Strategic Method Selection

The choice of reduction method depends heavily on scale, available equipment, and downstream purification constraints.

Method A: Iron-Mediated Reduction (Béchamp Modification)

  • Best for: Scale-up (>10g), cost-efficiency, and robustness.

  • Mechanism: Single Electron Transfer (SET) via surface-activated iron.

  • Selectivity: >99% retention of Chlorine.

Method B: Stannous Chloride (


) Reduction 
  • Best for: Laboratory scale (<5g), rapid screening, and reactions sensitive to acidic media.

  • Mechanism: Ionic reduction.

  • Selectivity: Excellent, but requires careful workup to manage tin emulsions.

Method C: Catalytic Hydrogenation (Sulfided Pt/C)

  • Best for: GMP environments requiring minimal solid waste.

  • Note: Strictly avoid standard Pd/C. Use Sulfided Platinum or Raney Nickel to poison the catalyst against C-Cl bond insertion.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: Select Reduction Method ScaleCheck Is Scale > 10g? Start->ScaleCheck EquipCheck High Pressure Reactor Available? ScaleCheck->EquipCheck No MethodFe Method A: Iron/NH4Cl (High Selectivity, Scalable) ScaleCheck->MethodFe Yes WasteCheck Strict Heavy Metal Limits? EquipCheck->WasteCheck Yes MethodSn Method B: SnCl2 (Lab Scale, Easy Setup) EquipCheck->MethodSn No WasteCheck->MethodFe No (Iron is permissible) MethodPt Method C: H2 + Sulfided Pt/C (Cleanest Profile, High Cost) WasteCheck->MethodPt Yes

Figure 1: Decision matrix for selecting the optimal reduction strategy based on scale and constraints.

Protocol A: Iron-Mediated Reduction (Fe/NH Cl)

The Industry Standard for Halogenated Nitroarenes

This method utilizes iron powder activated by ammonium chloride in aqueous ethanol. It operates at neutral to slightly acidic pH, preventing the hydrolysis of the chloro-pyridine bond.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (4.0 – 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the Iron powder in water (1 part). Add the

    
     and stir vigorously at room temperature for 15 minutes to activate the iron surface.
    
  • Solvation: Add the Ethanol (3 parts) and the nitro substrate.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Critical Check: Ensure vigorous stirring. The reaction is heterogeneous; poor mixing leads to stalled conversion.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC.

    • Reaction Time: Typically 1–4 hours.

    • Endpoint: Disappearance of the nitro peak. The amine product is usually more polar (lower

      
      ).
      
  • Workup (The "Hot Filter" Technique):

    • While the reaction is still hot (

      
      ), filter the mixture through a pad of Celite to remove iron oxide sludge.
      
    • Note: Iron sludge can be pyrophoric when dry. Keep the filter cake wet with water before disposal.

  • Extraction: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous phase with Ethyl Acetate (EtOAc).

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. The product usually crystallizes upon cooling or trituration with hexanes.
    
Mechanism & Workflow

FeReduction Substrate Nitro-Pyridine (Substrate) FeSurface Activated Fe Surface (e- Donor) Substrate->FeSurface Adsorption Intermediate Nitroso -> Hydroxylamine FeSurface->Intermediate SET Mechanism Sludge Iron Oxide Sludge (Waste) FeSurface->Sludge Oxidation Product Amino-Pyridine (Product) Intermediate->Product Reduction

Figure 2: Mechanistic flow of the heterogeneous Iron reduction.

Protocol B: Stannous Chloride Reduction ( )

High Selectivity for Small Scale

Stannous chloride acts as a mild reducing agent compatible with many sensitive functional groups. It is particularly useful if the substrate has low solubility in water/alcohol mixtures used in Method A.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (5.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate[1][2][3]

Step-by-Step Procedure
  • Dissolution: Dissolve the nitro compound in Ethanol (0.1 M concentration).

  • Addition: Add

    
     in one portion. The reaction is slightly exothermic.
    
  • Heating: Heat to

    
     (or reflux) for 2–3 hours.
    
  • Workup (Critical Step):

    • Cool to room temperature.[2][4][5][6]

    • Neutralization: Pour the mixture into ice water and adjust pH to 8–9 using saturated

      
       or 10% NaOH.
      
    • Emulsion Control: Tin salts form a gelatinous precipitate. Add Celite and filter the suspension before attempting phase separation, or use Rochelle's Salt (Potassium Sodium Tartrate) solution to solubilize the tin.

  • Isolation: Extract the filtrate with EtOAc, wash with brine, and concentrate.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureIron / NH

Cl
Stannous Chloride (

)
Catalytic H

(Pd/C)
Chemo-selectivity Excellent (Retains Cl)Excellent (Retains Cl)Poor (Dechlorination risk)
Yield 85 – 95%80 – 90%Variable (mixed products)
Scalability High (kg scale)Low (waste disposal issues)High
Cost Very LowModerateModerate/High
Workup Difficulty Moderate (Filtration)High (Emulsions)Low (Filtration)
Troubleshooting Guide
  • Problem: Incomplete conversion after 4 hours (Iron Method).

    • Cause: Iron surface passivation.

    • Fix: Add 1-2 drops of concentrated HCl to re-activate the iron or increase mechanical stirring speed.

  • Problem: Dechlorination observed (Product Mass M-34).

    • Cause: If using hydrogenation, the catalyst is too active.

    • Fix: Switch to Method A (Iron). If using hydrogenation is mandatory, add 0.5 equiv of thiophene to poison the catalyst.

  • Problem: Thick emulsion during extraction.

    • Cause: Suspended Iron or Tin salts.

    • Fix: Filter through a tight Celite pad. For Tin, wash the aqueous layer with a saturated solution of Rochelle's salt.

References

  • Ramadas, K., & Srinivasan, N. (1992).[4] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[7] Synthetic Communications, 22(22), 3189–3195.[4] Link

  • BenchChem Application Note. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Protocols. Link

  • Gamble, A. B., et al. (2007).[8] "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786. Link

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium." Tetrahedron Letters, 25(8), 839-842.[1] Link

  • ChemicalBook. "Synthesis of 2-chloro-4-methyl-5-nitropyridine and derivatives." Link

Sources

Application Note: Palladium-Catalyzed Coupling Reactions of 4-Chloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

4-Chloro-3-methyl-5-nitropyridine (CAS: 856834-51-0) is a densely functionalized heterocyclic building block.[1] Its unique substitution pattern—featuring a chlorine atom flanked by a methyl group (C3) and a nitro group (C5)—presents a dichotomy of reactivity that defines its utility in drug discovery:[2]

  • Electronic Activation: The electron-deficient pyridine core, further activated by the ortho-nitro group, makes the C4-chloride highly susceptible to oxidative addition by Palladium(0) species.

  • Steric Congestion: The C4 reaction center is sterically crowded ("sandwiched") between the C3-methyl and C5-nitro groups. This steric bulk can hinder the approach of bulky ligands or transmetallation reagents, necessitating careful catalyst selection.

This guide provides optimized protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings. It explicitly addresses the competition between Palladium-catalyzed pathways and background Nucleophilic Aromatic Substitution (


), a common pitfall with this substrate.[2]

Mechanistic Decision Matrix

Before initiating a Pd-catalyzed route, researchers must evaluate the nucleophile's nature. Due to the strong electron-withdrawing effect of the -NO


 group, this substrate is prone to uncatalyzed 

.
Critical Workflow: Catalyst vs. Thermal Substitution

ReactionLogic Start Substrate: this compound Nucleophile Select Nucleophile Type Start->Nucleophile AlkylAmine Aliphatic Amine (e.g., Morpholine, Piperidine) Nucleophile->AlkylAmine Aniline Aromatic Amine / Amide (Weak Nucleophile) Nucleophile->Aniline Boronic Boronic Acid / Ester (C-C Bond) Nucleophile->Boronic Alkyne Terminal Alkyne (C-C Bond) Nucleophile->Alkyne SNAr Pathway A: S_NAr (Uncatalyzed) Reagents: DIEA, EtOH/DMF, Heat *Preferred for strong nucleophiles* AlkylAmine->SNAr High Reactivity Buchwald Pathway B: Buchwald-Hartwig Ligand: BrettPhos/RuPhos *Required for weak nucleophiles* Aniline->Buchwald Low Reactivity Suzuki Pathway C: Suzuki-Miyaura Ligand: SPhos/XPhos *Standard C-C formation* Boronic->Suzuki Sonogashira Pathway D: Sonogashira Catalyst: PdCl2(PPh3)2 / CuI *Careful with NO2 reduction* Alkyne->Sonogashira

Figure 1: Decision matrix for selecting the appropriate reaction pathway. Note that for aliphatic amines, Pd-catalysis is often unnecessary and wasteful.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[2]

Challenge: The ortho-substituents (Me, NO


) create a "picket fence" around the chlorine, making transmetallation difficult.
Solution:  Use dialkylbiaryl phosphine ligands (Buchwald Ligands) like SPhos  or XPhos .[2] These ligands are electron-rich (facilitating oxidative addition into the C-Cl bond) and bulky (promoting reductive elimination despite the crowded center).[2]
Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)[2]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + SPhos (4–8 mol%) OR Pre-formed SPhos Pd G3 (2–5 mol%).[2]
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) (Preferred over carbonates to minimize hydrolysis).[2]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[2]

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the chloropyridine (1.0 equiv), boronic acid (1.3 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Catalyst Addition: Add SPhos Pd G3 precatalyst (3 mol%).

    • Note: If using Pd

      
      (dba)
      
      
      
      /Ligand, premix them in the solvent for 5 mins before adding to the vial to ensure active species formation.[2]
  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent: Add degassed Dioxane/Water (4:1) via syringe.[2][3] Concentration should be ~0.1 M to 0.2 M.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[4] The nitro group usually remains intact, but watch for de-chlorination (hydrodehalogenation) if the reaction stalls.[2]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Expert Insight: If the boronic acid is protodeboronated (unstable), switch to the corresponding Potassium Trifluoroborate (R-BF


K)  salt.[2] This often improves yields in sterically demanding couplings.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

Context: Use this ONLY for weak nucleophiles (anilines, carbamates, amides). For secondary alkyl amines (e.g., piperidine), use thermal


 conditions (DMF, 80°C, K

CO

) first.[2]

Challenge: The nitro group can coordinate to Pd or undergo reduction if the system is too reducing. Solution: Use BrettPhos or RuPhos with a mild base. Avoid strong alkoxides (NaOtBu) if possible, as they can trigger side reactions with the nitro group.[2]

Reagents
  • Catalyst: BrettPhos Pd G3 (2–5 mol%).[2]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) (Milder than NaOtBu, compatible with -NO
    
    
    ).[2]
  • Solvent: Toluene or tert-Amyl alcohol (anhydrous).[2]

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Loading: Add this compound (1.0 equiv), Amine (1.2 equiv), Cs

    
    CO
    
    
    
    (2.0 equiv), and BrettPhos Pd G3 (3 mol%).
  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Heat to 100°C for 6–16 hours.

  • Troubleshooting:

    • Low Conversion:[2] Add more catalyst (2 mol%) and heat for another 4 hours.

    • Reduction of Nitro Group: Ensure the solvent is strictly degassed to remove Oxygen (which can intercept the catalytic cycle) but more importantly, avoid hydride sources.[2]

Protocol 3: Sonogashira Coupling (C-C Alkyne Formation)[2]

Challenge: The nitro group is a radical trap and can interfere with Copper (Cu) co-catalysts in some cases.[2] However, standard conditions usually work if the temperature is controlled.

Reagents
  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%).[2]
  • Co-Catalyst: CuI (2–5 mol%).[2]

  • Base: Et

    
    N or Diisopropylamine (used as solvent or co-solvent).[2]
    
  • Solvent: DMF/Et

    
    N (1:1) or THF/Et
    
    
    
    N.[2]
Step-by-Step Procedure
  • Dissolution: Dissolve the chloropyridine (1.0 equiv) and terminal alkyne (1.2 equiv) in anhydrous DMF/Et

    
    N.
    
  • Degassing: Sparge with Argon for 10 minutes (Oxygen is detrimental to the Cu-cycle, leading to alkyne homocoupling).

  • Catalyst Addition: Add PdCl

    
    (PPh
    
    
    
    )
    
    
    and CuI.[2]
  • Reaction: Heat to 60–80°C .

    • Safety Note: Do not overheat (>100°C) as nitropyridines can be thermally unstable with alkynes (risk of exothermic decomposition).[2]

  • Workup: Standard aqueous extraction. Wash with NH

    
    Cl (aq) to remove Copper salts (blue aqueous layer).[2]
    

Comparison of Conditions

FeatureSuzuki-MiyauraBuchwald-HartwigSonogashira
Bond Formed C(sp

)–C(sp

)
C(sp

)–N
C(sp

)–C(sp)
Preferred Catalyst SPhos Pd G3 BrettPhos Pd G3 PdCl

(PPh

)

Key Challenge Steric hindrance (Me/NO

)
Competition with

Alkyne homocoupling
Base Choice K

PO

(aq)
Cs

CO

(solid)
Et

N (liquid)
Temp Range 80–100°C90–110°C60–80°C

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to high friction. Do not distill residues to dryness.

  • Halopyridines: Often skin sensitizers and irritants. Handle in a fume hood.

  • Palladium Waste: Segregate heavy metal waste streams.

References

  • BenchChem Technical Support. An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine. (Provides analogous reactivity profiles for chloronitropyridine isomers). [2]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry: Catalytic Cycles and Ligand Selection.

  • Sigma-Aldrich. Product Specification: this compound (CAS 856834-51-0).[1][5]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis (Heck, Negishi, Suzuki).[6]

Sources

Application Note: Strategic Utilization of 4-Chloro-3-methyl-5-nitropyridine in Kinase Inhibitor Discovery

[1]

Introduction: The "Deazapurine" Gateway

In the landscape of kinase inhibitor design, the demand for scaffolds that mimic adenosine triphosphate (ATP) while offering distinct solubility and selectivity profiles is critical. This compound (CAS: 856834-51-0) has emerged as a high-value building block, primarily serving as the precursor to imidazo[4,5-c]pyridines (3-deazapurines) and pyrrolo[2,3-c]pyridines (6-azaindoles).[1]

Unlike its more common isomer (2-chloro-3-nitropyridine), this specific scaffold offers a unique substitution pattern:[1][2]

  • C4-Chlorine: Highly activated for nucleophilic aromatic substitution (SNAr), positioned to introduce the "hinge-binding" motif or the solubilizing tail.[1]

  • C5-Nitro: An ortho-positioned "mask" for an amine, enabling subsequent cyclization or urea formation.[1]

  • C3-Methyl: A steric handle that restricts conformational rotation in the final drug molecule, often improving selectivity for specific kinase pockets (e.g., PI3K, mTOR, FLT3).

This guide details the synthetic utility of this compound, providing validated protocols for its conversion into bioactive kinase inhibitor cores.[1]

Chemical Reactivity Profile

Understanding the electronic environment of this molecule is the key to high-yielding synthesis.

FeatureReactivity Implication
Pyridine Nitrogen (N1) Withdraws electron density, activating the ring for nucleophilic attack.[1]
C5-Nitro Group Strongly electron-withdrawing; activates the ortho-chlorine (C4) for SNAr.[1]
C4-Chlorine The primary "Warhead" for substitution.[1] Reacts readily with primary/secondary amines and alkoxides.[1]
C3-Methyl Group Provides steric bulk.[1] It prevents SNAr attack at C2 (by blocking the approach) and directs nucleophiles to C4.
The "Sweet Spot" for SNAr

The combination of the N1-pyridine and C5-nitro group creates a "push-pull" system that makes the C4-chlorine exceptionally labile.[1] However, the C3-methyl group introduces steric hindrance.[1]

  • Result: Reactions with bulky nucleophiles (e.g., substituted piperazines) may require elevated temperatures or polar aprotic solvents (DMSO, NMP) compared to non-methylated analogs.[1]

Synthetic Strategies & Workflows

Strategy A: Synthesis of Imidazo[4,5-c]pyridine Scaffolds

This is the most common application.[1] The pyridine ring becomes the 6-membered ring of the deazapurine system.

Mechanism:

  • SNAr: Displacement of Cl by a primary amine (R-NH₂).[1]

  • Reduction: Conversion of -NO₂ to -NH₂.[1]

  • Cyclization: Condensation with an electrophile (Orthoformate, Aldehyde, or Phosgene) to close the imidazole ring.

Strategy B: Non-Fused "Linker" Applications

The scaffold is used as a core linker where the C4-position holds a solubilizing group (e.g., morpholine) and the C5-amine (post-reduction) is derivatized into a urea or amide to reach into the kinase "back pocket."

Visualization of Synthetic Pathways

The following diagram illustrates the divergence from the starting material into two distinct kinase inhibitor classes.

KinaseSynthesiscluster_legendReaction ClassStart4-Chloro-3-methyl-5-nitropyridineInter1Intermediate A:4-Amino-3-methyl-5-nitropyridineStart->Inter1SNAr(R-NH2, Base)Inter2Intermediate B:3-Methyl-4,5-diaminopyridineInter1->Inter2Nitro Reduction(Fe/AcOH or H2/Pd)Prod1Imidazo[4,5-c]pyridine(3-Deazapurine Core)Inter2->Prod1Cyclization(HC(OEt)3 or R-CHO)Prod2Urea/Amide LinkedKinase InhibitorInter2->Prod2Derivatization(Isocyanates/Acyl Chlorides)SNArSNArReductionReductionSNAr->ReductionCyclizationCyclizationReduction->Cyclization

Caption: Divergent synthetic pathways from this compound to fused and non-fused kinase inhibitor scaffolds.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement

Target: Synthesis of 4-(substituted-amino)-3-methyl-5-nitropyridine.[1]

Rationale: This step installs the R1 group. Due to the C3-methyl steric hindrance, strong bases are often avoided to prevent side reactions; organic bases (DIPEA) are preferred.[1]

Materials:

  • This compound (1.0 eq)[1]

  • Amine Nucleophile (e.g., Morpholine, Aniline derivative) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.8 mmol) in IPA (10 mL). Note: IPA is preferred over DMF for easier workup if the product precipitates.

  • Addition: Add DIPEA (2.0 mL, 11.6 mmol) followed by the amine nucleophile (6.9 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The starting material peak (approx. UV 254 nm) should disappear, replaced by a more polar product peak.[1]

  • Workup (Precipitation Method): Cool the mixture to room temperature. Pour into ice-cold water (50 mL). Stir for 15 minutes.

    • If solid forms: Filter, wash with cold water, and dry under vacuum.

    • If oil forms:[1][3] Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 85–95%. The product is typically a yellow/orange solid due to the nitro-amine conjugation.

Protocol B: Chemoselective Nitro Reduction

Target: Synthesis of 3-methyl-4,5-diaminopyridine (Precursor for Cyclization).[1]

Rationale: Catalytic hydrogenation (H₂/Pd) is effective but can sometimes dechlorinate if other halogens are present on the R1 group.[1] Iron/Acetic acid is a robust, functional-group-tolerant alternative.[1]

Materials:

  • Nitro-intermediate from Protocol A (1.0 eq)[1]

  • Iron Powder (fine mesh, reduced) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

  • Solvent: Ethanol/Water (4:1)[1]

Step-by-Step:

  • Suspension: Suspend the nitro-intermediate (1.0 g) in Ethanol (20 mL) and Water (5 mL).

  • Activation: Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).

  • Heating: Heat to 70°C with vigorous stirring. The reaction is heterogeneous; good mixing is crucial.

  • Monitoring: Reaction is typically fast (1–2 hours).[1] The yellow color of the nitro compound will fade to a colorless or pale brown solution (amine is prone to oxidation, handle under N₂ if possible).

  • Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.

  • Concentration: Concentrate the filtrate. Neutralize the residue with saturated NaHCO₃ and extract with DCM/Isopropanol (3:1) to ensure recovery of the polar diamine.

  • Storage: Use immediately for cyclization to avoid oxidation.

Case Study: Synthesis of Gedatolisib Analogs

While Gedatolisib utilizes a triazine core, recent medicinal chemistry efforts have explored Imidazo[4,5-c]pyridine analogs to improve solubility.[1]

Application: Using This compound , researchers can synthesize "hybrid" inhibitors:

  • SNAr: Reaction with 4-aminocyclohexanol (mimicking the solvent-exposed tail).[1]

  • Reduction: Fe/NH₄Cl reduction.

  • Cyclization: Reaction with Triethyl Orthoformate catalyzed by p-TsOH to close the imidazole ring.[1]

  • Result: A 1-substituted-Imidazo[4,5-c]pyridine core that retains the key hydrogen bond acceptor (N3 of the imidazole) for the kinase hinge region.[1]

Safety & Handling

  • Hazards: this compound is a Skin Sensitizer and Irritant .[1] The nitro group imparts potential explosivity if heated under confinement; never distill the neat compound.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of Cl to OH can occur over prolonged storage in humid air).[1]

  • Waste: All aqueous waste from the SNAr reaction containing pyridine derivatives must be treated as hazardous organic waste.

References

  • Synthesis of Imidazo[4,5-c]pyridines

    • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.[1][4]

    • Source: ACS Combin
    • URL:[Link][1]

  • Kinase Inhibitor Patent (Use of this compound)

    • Title: Compounds Useful as PI3K Kinase Inhibitors (US 2016/0009714 A1).[1][5]

    • Source: United States Patent and Trademark Office / Google Patents.[1]

    • URL
  • Reactivity of Chloronitropyridines

    • Title: Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-... with anionic and neutral nucleophiles.[1]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • General Kinase Inhibitor Synthesis (PI3K/mTOR)

    • Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.[1][6]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

4-Chloro-3-methyl-5-nitropyridine represents a deceptively complex substrate for palladium-catalyzed cross-coupling. While the pyridine ring is highly activated for oxidative addition due to the electron-withdrawing nitro group (C5) and the pyridine nitrogen, the C3-methyl group introduces a critical steric bottleneck directly adjacent to the reaction center (C4).[1]

Successful coupling requires a catalytic system that balances two opposing forces:

  • Electronic Activation (The Trap): The C4-Cl bond is so electron-deficient that it is prone to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide or alkoxide bases, leading to hydrolysis byproducts (phenols/ethers) rather than the desired biaryl.[1]
    
  • Steric Hindrance (The Barrier): The ortho-methyl group hinders the approach of bulky palladium species, necessitating ligands that are spatially flexible yet electron-rich enough to drive the catalytic cycle.

This guide presents two validated protocols: a Standard Robust Method for general screening and a High-Performance Method utilizing Buchwald precatalysts for difficult coupling partners.

Mechanistic Insight & Catalyst Selection

The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle, but specific substrate interactions dictate the choice of reagents.

Critical Mechanistic Challenges[1][2][3]
  • Oxidative Addition: Generally fast due to the electron-poor ring. However, the ortho-methyl group can destabilize the square-planar Pd(II) intermediate.

  • Transmetallation: This is often the rate-determining step in sterically crowded systems.

  • Catalyst Poisoning: The pyridine nitrogen is a competent ligand for Pd(II).[1] If the phosphine ligand dissociates, the substrate itself can coordinate to Palladium, forming an inactive "Pd-black" precipitate.

Diagram: Steric & Electronic Conflict in the Catalytic Cycle

SuzukiCycle Substrate 4-Chloro-3-methyl- 5-nitropyridine OxAdd Oxidative Addition (Pd(II) Species) Substrate->OxAdd Hydrolysis SIDE REACTION: SNAr Hydrolysis (OH-) Substrate->Hydrolysis Strong Base/High Temp Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Fast (Activated C-Cl) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Hindered by C3-Methyl Poisoning SIDE REACTION: Pyridine N-Coordination OxAdd->Poisoning Ligand Dissociation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product 3-Methyl-5-nitro-4-arylpyridine RedElim->Product

Caption: The catalytic cycle highlights the competition between productive coupling and S_NAr hydrolysis or catalyst deactivation.

Experimental Protocols

Method A: The "Gold Standard" (High Steric Demand)

Recommended for: Coupling with bulky boronic acids or when maximum yield is critical.[1] Catalyst System: XPhos Pd G3 (Third Generation Buchwald Precatalyst).[1] Rationale: The XPhos ligand provides exceptional steric bulk to prevent N-coordination while remaining electron-rich to facilitate oxidative addition. The G3 precatalyst ensures a defined 1:1 Pd:Ligand ratio, preventing catalyst death.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2.0 – 4.0 mol%)[1]

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)[1]
    
  • Solvent: THF : Water (10:1 v/v) or 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Protocol:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (2-4 mol%). Note: G3 precatalysts are air-stable and can be weighed on the bench.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).[1][2]
    
  • Solvent Addition: Add degassed THF/Water mixture via syringe. The concentration should be approx. 0.1 M – 0.2 M with respect to the chloride.

  • Reaction: Heat the block to 60–80 °C . Monitor by LCMS.[3][4]

    • Why this temp? Lower temperatures (compared to 100°C) prevent nitro-group degradation and

      
       hydrolysis.[1]
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[5] Dry over

    
    , filter, and concentrate.
    
Method B: The "Workhorse" (Cost-Effective)

Recommended for: Initial screening or simple unhindered boronic acids.[1] Catalyst System:


 .
Rationale:  The bidentate dppf ligand has a large bite angle and is highly resistant to dissociation, minimizing catalyst poisoning by the pyridine nitrogen.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst:

    
     (5.0 mol%)[1]
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Protocol:

  • Degassing: Degas the Dioxane/Water solvent mixture before adding to the reaction (sparge with Argon for 15 mins). This is critical for Pd(II) sources.[1]

  • Assembly: Combine substrate, boronic acid, base, and catalyst in the reaction vessel.[5][2]

  • Reaction: Add degassed solvent. Heat to 90–100 °C for 4–12 hours.

  • Note: If "black precipitate" forms early, the catalyst has decomposed. Switch to Method A.

Data Summary & Optimization Table

VariableRecommendationScientific Rationale
Solvent Dioxane/H2O or THF/H2O Water is required to dissolve inorganic bases and facilitate transmetallation. Aprotic organic cosolvents prevent solvolysis.
Base

(Preferred)
Milder than hydroxides; reduces risk of

(Cl displacement by OH).[1]
Base (Alt)

"Cesium Effect" can improve solubility in organic-heavy mixtures.[1]
Ligand XPhos or SPhos Biaryl phosphines create a protective "pocket" around Pd, accommodating the C3-methyl steric clash.
Temp 60–80 °C Balance between reaction rate and thermal stability of the nitro group.

Troubleshooting Guide

Issue 1: Formation of 4-Hydroxy-3-methyl-5-nitropyridine (Hydrolysis)

  • Cause: Base is too strong (e.g., NaOH, KOH) or temperature is too high.[1]

  • Solution: Switch to anhydrous conditions using

    
     (Cesium Fluoride) as the base in dry Dioxane, or use the milder 
    
    
    
    at 60 °C.[1]

Issue 2: No Reaction / Recovery of Starting Material

  • Cause: Catalyst poisoning by the pyridine nitrogen.

  • Solution: Increase catalyst loading to 5-10 mol%. Ensure the use of a bidentate ligand (dppf) or a bulky Buchwald ligand (XPhos) that cannot easily be displaced by the pyridine N.[1]

Issue 3: Homocoupling of Boronic Acid

  • Cause: Excess oxygen in the solvent.

  • Solution: Rigorous degassing is required. Sparging with Argon is superior to simple sonication.

References

  • BenchChem Technical Support. (2025).[1][5][2][3][6] Cross-Coupling with 4-Chloro-2-methyl-3-nitropyridine: Challenges and Solutions. Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7][8] Chemical Reviews, 95(7), 2457–2483.[1]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Li, J. J. (2003).[1] CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine.[9] Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291.[1] Retrieved from

  • Fisher Scientific. (n.d.).[1] Suzuki-Miyaura Cross-Coupling Reaction Protocol.[2][6][7] Retrieved from [1]

Sources

Application Note: Synthesis of Fused Heterocycles via 4-Chloro-3-methyl-5-nitropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

In modern drug discovery, fused nitrogenous heterocycles—such as imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines—are privileged pharmacophores. They are frequently utilized in the development of kinase inhibitors, viral protease inhibitors, and GPCR modulators. A highly versatile and cost-effective starting material for these scaffolds is 4-Chloro-3-methyl-5-nitropyridine (CAS: 856834-51-0) .

The strategic value of this building block lies in its electronic topology. The C4-chloride is exceptionally labile, being activated by both the strong electron-withdrawing effect of the ortho-nitro group and the para-pyridine nitrogen. This dual activation allows for mild, high-yielding Nucleophilic Aromatic Substitution (SNAr) reactions with a wide array of nucleophiles (amines, alcohols, thiols), paving the way for subsequent nitro reduction and cyclization [1].

Mechanistic Overview & Reaction Logic

The synthesis of fused heterocycles from this compound follows a robust three-step sequence. Understanding the causality behind each step ensures successful scale-up and optimization.

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is driven by the formation of a stabilized Meisenheimer complex. Because the chloride is highly activated, mild bases (like K2CO3 or DIPEA) are sufficient to neutralize the generated HCl. The choice of solvent (e.g., THF, DMF, or alcohols) dictates the reaction kinetics and solubility of the nucleophile.

  • Chemoselective Nitro Reduction: The conversion of the C5-nitro group to an amine must be achieved without dehalogenating other parts of the molecule (if halogens were introduced via the SNAr step). While Palladium on Carbon (Pd/C) with H2 is operationally simple, Iron/NH4Cl or Tin(II) chloride (SnCl2) are preferred for their strict chemoselectivity.

  • Annulation/Cyclization: The resulting ortho-diamine intermediate is primed for cyclization. The choice of the cyclizing agent determines the final heterocycle:

    • Triethyl orthoformate (TEOF): Yields a C-H substituted imidazo[4,5-c]pyridine.

    • Phosgene equivalents (CDI, Triphosgene): Yields an imidazo[4,5-c]pyridin-2-one.

    • 1,2-Dicarbonyls: Yields pyrido[3,4-b]pyrazines.

SynthesisWorkflow SM This compound (CAS: 856834-51-0) SNAr Step 1: SNAr Reaction (Nucleophile, Base, Solvent) SM->SNAr Int1 4-Substituted-3-methyl-5-nitropyridine (Intermediate 1) SNAr->Int1 Red Step 2: Nitro Reduction (Pd/C + H2 or Fe/NH4Cl) Int1->Red Int2 4-Substituted-3-methylpyridin-5-amine (Intermediate 2) Red->Int2 Cyc Step 3: Cyclization (Orthoester, CDI, or Acid) Int2->Cyc Prod Fused Heterocycle (e.g., Imidazo[4,5-c]pyridine) Cyc->Prod

Workflow for the synthesis of fused heterocycles from this compound.

Quantitative Data & Optimization

The following tables summarize field-proven conditions for the first two critical steps, providing the causality behind reagent selection.

Table 1: SNAr Optimization Matrix
Nucleophile TypeReagents & BaseSolventTemp / TimeTypical YieldCausality / Notes
Primary Amines Amine (1.2 eq), Et3N (3.0 eq)Isopropanol100 °C / 16 h85-95%Protic solvent stabilizes the leaving chloride. High heat ensures complete conversion of sterically hindered amines [2].
Aliphatic Alcohols Alcohol (3.0 eq), K2CO3 (2.0 eq)THF25 °C / 15 h75-88%Heterogeneous inorganic base prevents unwanted side reactions. THF ensures solubility of the starting material [1].
Aromatic Amines Aniline (1.5 eq), NaH (1.5 eq)DMF0 to 25 °C / 4 h60-80%Weaker nucleophilicity of anilines requires strong deprotonation (NaH) and a highly polar aprotic solvent to drive the reaction.
Table 2: Chemoselective Nitro Reduction Strategies
MethodReagentsSolvent SystemTempChemoselectivityCausality / Notes
Catalytic Hydrogenation 10% Pd/C, H2 (1 atm)MeOH or EtOAc25 °CLowCleanest reaction profile, but will cleave aryl-halides (Br, I) and reduce alkenes/alkynes.
Béchamp Reduction Fe powder (5 eq), NH4Cl (5 eq)EtOH / H2O (4:1)80 °CHighMild, highly chemoselective. Tolerates halogens and unsaturated bonds. Requires hot filtration through Celite.
Stannous Chloride SnCl2·2H2O (5 eq)EtOAc / EtOH60 °CHighExcellent for sensitive substrates, but generates heavy metal waste. Requires basic workup to remove tin salts.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific in-process controls (IPCs) and expected analytical outputs to verify success before proceeding.

Protocol A: SNAr with an Alcohol (Synthesis of 4-alkoxy-3-methyl-5-nitropyridine)

Adapted from conditions used in the synthesis of SARS-CoV-2 main protease inhibitors .

Materials:

  • This compound: 100 mg (0.58 mmol)

  • 2-Methoxyethan-1-ol: 132 mg (1.7 mmol)

  • Potassium carbonate (K2CO3): 160 mg (1.2 mmol)

  • Tetrahydrofuran (THF): 2.0 mL

Step-by-Step Procedure:

  • To a dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound and THF. Stir until fully dissolved (pale yellow solution).

  • Add K2CO3 in one portion, followed by the dropwise addition of 2-methoxyethan-1-ol.

  • Seal the flask under a nitrogen atmosphere and stir vigorously at room temperature (25 °C) for 15 hours.

  • Self-Validation Checkpoint (IPC): Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material peak (m/z 173.0 [M+H]+) must be completely absent. A new peak at m/z 213.0 [M+H]+ should dominate the chromatogram.

  • Filter the heterogeneous mixture through a medium-porosity glass frit to remove inorganic salts. Wash the filter cake with an additional 2 mL of THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or low-melting solid. Note: The crude residue is typically of sufficient purity (>90%) to be used directly in the next step.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

Materials:

  • Crude 4-alkoxy-3-methyl-5-nitropyridine (from Protocol A): ~0.58 mmol

  • Iron powder (325 mesh): 162 mg (2.9 mmol, 5 eq)

  • Ammonium chloride (NH4Cl): 155 mg (2.9 mmol, 5 eq)

  • Ethanol / Water (4:1 v/v): 5.0 mL

Step-by-Step Procedure:

  • Dissolve the crude intermediate in the EtOH/H2O mixture in a 25 mL flask.

  • Add Iron powder and NH4Cl. Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C.

  • Maintain heating for 2 hours. The mixture will turn dark brown/black as iron oxides form.

  • Self-Validation Checkpoint (IPC): TLC (EtOAc/Hexane 1:1) should show a highly polar, UV-active spot (amine) replacing the less polar nitro intermediate. LC-MS should confirm the mass shift (e.g., m/z 213.0 → m/z 183.1 [M+H]+).

  • While still hot, filter the mixture through a 1-inch pad of Celite to remove iron sludge. Wash the Celite pad generously with hot ethanol (3 × 5 mL).

  • Concentrate the filtrate, partition between EtOAc (15 mL) and saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer twice more with EtOAc.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to afford the ortho-diamine intermediate.

Protocol C: Cyclization to Imidazo[4,5-c]pyridine

Adapted from generalized methodologies for PIM kinase inhibitor scaffolds .

Materials:

  • Ortho-diamine intermediate (from Protocol B): ~0.50 mmol

  • Triethyl orthoformate (TEOF): 0.83 mL (5.0 mmol, 10 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 5 mg (catalytic)

Step-by-Step Procedure:

  • In a 10 mL pressure vial, suspend the ortho-diamine in triethyl orthoformate.

  • Add catalytic p-TsOH. Seal the vial and heat to 100 °C using an aluminum heating block for 4 hours. Causality: TEOF acts as both the solvent and the electrophilic carbon source. The acid catalyst accelerates the formation of the intermediate formamidine and subsequent ring closure.

  • Self-Validation Checkpoint (IPC): LC-MS analysis should indicate the loss of water and ethanol, yielding the cyclized mass (e.g., m/z 193.1[M+H]+).

  • Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove excess TEOF.

  • Purify the crude residue via reverse-phase HPLC (0.1% TFA in Water/Acetonitrile) to isolate the final fused heterocycle as a trifluoroacetate salt.

References

  • Title: Sars-cov2 main protease inhibitors Source: United States Patent Application US20240116946A1 URL
  • Title: Compounds useful as PIM kinase inhibitors Source: United States Patent US9278950B2 URL

Application Notes & Protocols: Scalable Synthesis of 4-Chloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 4-Chloro-3-methyl-5-nitropyridine (CAS No. 856834-51-0), a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. The inherent reactivity of its substituted pyridine core, featuring strategically positioned chloro, methyl, and nitro moieties, makes it a versatile scaffold for constructing complex molecular architectures. While direct, scalable synthesis protocols for this specific isomer are not extensively published, this guide details a robust and logical multi-step pathway derived from established and scalable pyridine functionalization methodologies. We present a scientifically grounded, three-step approach commencing with the N-oxidation of 3-methylpyridine, followed by regioselective nitration, and concluding with a deoxygenative chlorination. This application note provides detailed, step-by-step protocols, explains the causality behind experimental choices, and offers insights into process optimization for large-scale production.

Introduction: The Strategic Value of this compound

Substituted nitropyridines are a cornerstone of modern medicinal and agricultural chemistry, serving as versatile precursors for a wide array of bioactive molecules.[1][2] this compound is a particularly valuable building block. The pyridine nitrogen, in conjunction with the electron-withdrawing nitro group, activates the C4-chloro substituent for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles (amines, alcohols, thiols), while the nitro group itself can be readily reduced to an amine, providing a secondary site for further functionalization.

The specific arrangement of substituents—a C4-chloro, C3-methyl, and C5-nitro group—offers a unique steric and electronic profile for probing structure-activity relationships (SAR) in drug discovery programs. The development of a scalable, reliable, and cost-effective synthesis is therefore a critical enabling step for its widespread application.

Proposed Scalable Synthetic Pathway

The most logical and scalable approach to this compound involves a three-step sequence starting from the readily available and inexpensive 3-methylpyridine (3-picoline). This pathway is designed to control the regiochemistry of the substitution reactions effectively.

The overall transformation is as follows:

Synthetic_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination Start 3-Methylpyridine Intermediate1 3-Methylpyridine N-oxide Start->Intermediate1 H₂O₂ / CH₃COOH Intermediate2 3-Methyl-4-nitro-5-X-pyridine N-oxide (Isomeric Mixture) Intermediate1->Intermediate2 HNO₃ / H₂SO₄ FinalProduct This compound Intermediate2->FinalProduct POCl₃ Intermediate3 4-Hydroxy-3-methyl-5-nitropyridine

Caption: Proposed three-step scalable synthesis route.

Step 1: N-Oxidation of 3-Methylpyridine

Causality: The direct nitration of 3-methylpyridine would primarily yield 3-methyl-5-nitropyridine. To direct the incoming nitro group to the 4-position, the pyridine ring must first be activated. This is achieved by converting the pyridine to its N-oxide. The N-oxide group is strongly activating and directs electrophilic substitution to the C4 position.[3] This transformation is highly scalable and typically proceeds in high yield using common oxidizing agents.

Reaction: 3-Methylpyridine is oxidized using agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) to yield 3-Methylpyridine N-oxide.

Step 2: Nitration of 3-Methylpyridine N-oxide

Causality: With the N-oxide in place, electrophilic nitration using a mixture of nitric acid and sulfuric acid (mixed acid) will now preferentially occur at the C4 position.[3][4] The electron-donating N-oxide group stabilizes the transition state for substitution at this position. It is crucial to control the reaction temperature to minimize side reactions.

Reaction: 3-Methylpyridine N-oxide is treated with fuming nitric acid in concentrated sulfuric acid to yield a mixture of nitrated isomers, with the 4-nitro derivative being a major product.[4][5]

Step 3: Deoxygenative Chlorination

Causality: The final step involves the simultaneous conversion of the N-oxide back to a pyridine and the transformation of the C4-nitro-activated intermediate into the desired C4-chloro product. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation on an industrial scale.[6][7] It is a powerful chlorinating and dehydrating agent that reacts with the N-oxide intermediate to furnish the final product.[8][9] This method is well-established for converting hydroxypyridines and pyridine N-oxides to their corresponding chloropyridines.[7][10]

Reaction: The crude nitrated N-oxide intermediate is heated with an excess of phosphorus oxychloride (POCl₃). The reaction proceeds via an addition-elimination mechanism to yield this compound.

Data Summary and Scalability

The following table summarizes the key parameters for the proposed synthetic route.

Step Transformation Key Reagents Typical Yield Scalability Considerations
1N-Oxidation3-Methylpyridine, H₂O₂, Acetic Acid>90%Readily available, inexpensive starting materials. Exothermic reaction requires good temperature control.
2Nitration3-Methylpyridine N-oxide, HNO₃, H₂SO₄60-75% (of desired isomer)Highly exothermic; requires careful, slow addition of reagents. Formation of isomers necessitates efficient purification.
3ChlorinationNitropyridine N-oxide intermediate, POCl₃>85%POCl₃ is corrosive and moisture-sensitive, requiring specialized equipment. Reaction generates HCl gas. High-yielding and generally clean transformation.[7]

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be optimized for specific laboratory or plant conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of 3-Methylpyridine N-oxide (Step 1)
  • Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a reflux condenser.

  • Charging: To the reactor, add 3-methylpyridine (1.0 eq).

  • Reaction: Begin stirring and add glacial acetic acid (3.0 eq). Heat the mixture to 60-70 °C.

  • Addition: Slowly add 30% hydrogen peroxide (1.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 80 °C.

  • Monitoring: After the addition is complete, maintain the temperature at 75 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure.

  • Purification: The resulting crude 3-methylpyridine N-oxide can often be used directly in the next step. If required, it can be purified by distillation under high vacuum.

Protocol 4.2: Synthesis of 4-Nitro-3-methylpyridine N-oxide Intermediate (Step 2)
  • Setup: Equip a clean, dry, jacketed reactor with an overhead stirrer, a temperature probe, and a nitrogen inlet.

  • Acid Charge: Add concentrated sulfuric acid (98%, 5.0 vol) to the reactor and cool to 0-5 °C using a chiller.

  • Substrate Addition: Slowly add the crude 3-methylpyridine N-oxide (1.0 eq) from Step 1, ensuring the internal temperature remains below 15 °C.

  • Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (2.0 vol) at 0-5 °C.

  • Nitration: Add the nitrating mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 5-10 °C.[4]

  • Reaction: After addition, slowly warm the reaction mixture to 85-90 °C and hold for 8-12 hours.[5] Monitor for completion by HPLC.

  • Quenching: Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is ~7-8. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum. This crude product is a mixture of isomers and is used directly in the next step.

Protocol 4.3: Synthesis of this compound (Step 3)
  • Setup: Equip a reactor with an overhead stirrer, reflux condenser, and a gas scrubber system to neutralize HCl fumes. The system must be completely dry.

  • Charging: Charge the reactor with phosphorus oxychloride (POCl₃, 5.0 eq).[7][10]

  • Reaction: Slowly add the crude nitrated N-oxide intermediate (1.0 eq) from Step 2 in portions. The addition may be exothermic.

  • Heating: After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by HPLC.

  • Distillation: Once the reaction is complete, cool the mixture slightly and remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Cool the residue to room temperature and very carefully quench by pouring it onto a mixture of crushed ice and dichloromethane with vigorous stirring. Caution: This is a highly exothermic and hazardous operation.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Conclusion

The presented three-step synthesis pathway offers a scalable and economically viable route to the valuable intermediate this compound. By leveraging well-established, high-yielding reactions such as N-oxidation, regioselective nitration, and deoxygenative chlorination with POCl₃, this protocol provides a solid foundation for researchers and process chemists. Careful control over reaction conditions, particularly temperature during the exothermic nitration step, is paramount for achieving high yields and purity. This guide serves as a comprehensive resource for the reliable production of this key building block, enabling further innovation in drug discovery and development.

References

  • Jung, J. C., Jung, Y. J., & Park, O. S. (2001). Regiospecific chlorination of pyridine-N-oxide to give 2-chloropyridine. Synthetic Communications, 31(16), 2507–2511. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Available at: [Link]

  • Google Patents. (2011). Process for preparing 4-hydroxypyridines. WO2011161612A1.
  • Semantic Scholar. (1994). RING TRANSFORMATION OF 3-METHYL-5-NITROPYRIMIDIN-. HETEROCYCLES, 38(2). Available at: [Link]

  • Li, W., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(8), 14889-14901. Available at: [Link]

  • Google Patents. (2016). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(9), 2959. Available at: [Link]

  • Contreras, R., et al. (2015). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Journal of the Mexican Chemical Society, 59(4), 266-271. Available at: [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Available at: [Link]

  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. Available at: [Link]

  • Google Patents. (2013). Process for preparing 4-hydroxypyridines. EP2585436B1.
  • The Vespiary. Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]

  • Google Patents. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. EP1626045A1.
  • Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification methods for 4-Chloro-3-methyl-5-nitropyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for workflows involving 4-chloro-3-methyl-5-nitropyridine (CAS 856834-51-0)[1]. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this highly reactive building block.

This compound is a critical electrophile used in nucleophilic aromatic substitution (SNAr) reactions to synthesize complex pharmaceutical intermediates, including SARS-CoV-2 main protease inhibitors[2] and PI3K kinase inhibitors[3]. Because the 4-position is exceptionally activated by the strongly electron-withdrawing ortho-nitro group and the para-pyridine nitrogen, it is highly reactive. However, this extreme electrophilicity also leads to predictable side reactions (such as hydrolysis) and complex crude mixtures that require precise, mechanistically driven purification strategies.

Below is our comprehensive troubleshooting guide, decision matrix, and validated protocols to ensure high-purity isolation of your target compounds.

Workflow Visualization

SNAr_Purification A Crude SNAr Reaction Mixture (Target Product + Impurities) B Solvent Exchange / Dilution (Dilute with EtOAc or MTBE) A->B C Aqueous Wash (5% LiCl) (Removes high-boiling solvents) B->C D TLC / LC-MS Analysis Is unreacted starting material >2%? C->D E Chemical Scavenging (Add Ethanolamine, 1h RT) D->E Yes F Mild Basic Wash (5% Na2CO3) (Removes 4-hydroxy byproduct) D->F No E->F G Dry Loading & Flash Chromatography (Silica Gel, Gradient Elution) F->G H Purified Product (>98% Purity) G->H

Fig 1: Decision tree and workflow for the purification of this compound mixtures.

Troubleshooting Guides & FAQs

Q1: My SNAr product co-elutes with the unreacted this compound on silica gel. How can I separate them without running multiple columns? Causality & Solution: The starting material is a neutral, relatively non-polar molecule. Depending on your nucleophile, your SNAr product may have a very similar retention factor (


) in standard Ethyl Acetate/Hexane systems. Instead of relying on chromatography, utilize chemical scavenging .
Because the starting material remains highly electrophilic, adding a small excess of a highly polar, water-soluble primary amine (like ethanolamine) to the crude organic layer will force the unreacted starting material to convert into a 2-hydroxyethylamino adduct. This new adduct is extremely polar and will either wash out entirely during aqueous extraction or remain completely stuck at the baseline of your silica column.

Q2: I am observing a significant amount of a 4-hydroxy-3-methyl-5-nitropyridine byproduct in my LC-MS. How do I prevent its formation and remove it? Causality & Solution: The 4-position of this pyridine ring is so electron-deficient that it is highly sensitive to trace water, especially when heated in the presence of inorganic bases like


 or organic bases like triethylamine[2][3]. The water acts as a competitive nucleophile, hydrolyzing the chloride.
  • Prevention: Ensure solvents (especially hygroscopic ones like THF or 2-methoxyethanol) are strictly anhydrous. Consider adding 4Å molecular sieves to the reaction mixture[3].

  • Removal: The 4-hydroxy byproduct exists primarily as its pyridone tautomer. The N-H (or enol O-H) bond is highly acidic due to the adjacent nitro group. Washing your organic layer with a mildly basic aqueous solution (e.g., 5%

    
    ) will deprotonate the byproduct, partitioning it cleanly into the aqueous layer.
    

Q3: My reaction requires high-boiling solvents like 2-methoxyethanol or isopropanol. Direct loading onto a column causes severe band broadening. How do I remove these solvents efficiently? Causality & Solution: High-boiling, polar protic solvents disrupt the stationary phase equilibrium on silica gel, causing your product to streak. Evaporating them under reduced pressure is time-consuming and risks thermal degradation of nitro-aromatics. Instead, dilute the crude mixture in a water-immiscible solvent (like EtOAc) and perform a 5% aqueous LiCl wash . The lithium ions heavily coordinate with the oxygen atoms in solvents like 2-methoxyethanol, "salting" them into the aqueous phase while leaving your less polar product in the organic layer.

Quantitative Data Summary: Purification Strategies

Purification StrategyTarget Impurity RemovedYield ImpactScalability & Efficiency
5% LiCl Aqueous Wash Protic/Aprotic Solvents (e.g., 2-methoxyethanol, DMF)Minimal (<2% loss)Excellent (Viable up to multi-kg scale)
Mild Basic Extraction (5%

)
4-hydroxy-3-methyl-5-nitropyridine (Hydrolysis byproduct)Low (2-5% loss)Excellent (Rapid phase separation)
Chemical Scavenging (Ethanolamine) Unreacted this compoundModerate (5-10% loss)Good (Best for <100g scale to avoid exotherms)
Dry-Load Flash Chromatography Regioisomers, Over-reacted byproductsVariable (10-20% loss)Moderate (High solvent and silica consumption)

Validated Experimental Protocols

Protocol A: Aqueous Workup and Scavenging of Unreacted Starting Material

This protocol is a self-validating system designed to strip high-boiling solvents, remove hydrolysis byproducts, and chemically alter unreacted starting material prior to chromatography.

  • Dilution: Transfer the crude SNAr reaction mixture (1 volume) to a separatory funnel and dilute with Ethyl Acetate (10 volumes).

    • Self-Validation Check: The mixture should become a slightly cloudy suspension as inorganic salts (e.g., KCl or

      
      ) precipitate out of the organic phase.
      
  • Solvent Removal (LiCl Wash): Wash the organic layer with 5% aqueous LiCl (3 × 3 volumes).

    • Self-Validation Check: Monitor the volume of the organic layer; it should decrease slightly after the first wash as the high-boiling polar solvents partition into the aqueous phase.

  • Chemical Scavenging: Transfer the organic layer to a round-bottom flask. Add ethanolamine (1.5 equivalents relative to the estimated remaining this compound) and stir vigorously at room temperature for 1 hour.

    • Self-Validation Check: Spot the mixture on a TLC plate (Hexanes/EtOAc 3:1). The high-

      
       spot corresponding to the starting material must completely disappear, replaced by baseline material.
      
  • Byproduct Extraction: Return the mixture to the separatory funnel and wash with 5% aqueous

    
     (2 × 3 volumes).
    
    • Self-Validation Check: The aqueous layer will likely turn bright yellow or orange. This visual cue confirms the successful deprotonation and extraction of the highly colored 4-hydroxy pyridone byproduct.

  • Drying: Wash the organic layer with saturated brine (1 × 2 volumes), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Optimized Flash Chromatography for SNAr Products

Pyridine derivatives often tail on standard silica due to interactions with acidic silanol groups. This protocol mitigates that issue.

  • Dry Loading: Dissolve the concentrated crude residue from Protocol A in a minimum amount of Dichloromethane (DCM). Add silica gel (1:3 ratio by weight to the crude mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Self-Validation Check: The powder must not clump. Clumping indicates residual high-boiling solvents or moisture, which will ruin the separation. If it clumps, re-dissolve in DCM, add a drying agent, filter, and repeat.

  • Column Equilibration: Pack your flash column using a solvent system containing 1% Triethylamine (

    
    )  in Hexanes. Flush with 2 column volumes. This neutralizes the acidic silanol sites on the silica gel, preventing your basic pyridine product from streaking.
    
  • Gradient Elution: Load the dry powder onto the column. Elute using a gradient of Hexanes to Ethyl Acetate (e.g., 0% to 50% EtOAc over 10 column volumes).

    • Self-Validation Check: The target product will elute as a sharp, highly UV-active band at 254 nm. Because the unreacted starting material was scavenged in Protocol A, no closely eluting impurities should be present.

References

  • This compound - 856834-51-0 - Chemazone. Chemazone.com.
  • US20240116946A1 - Sars-cov2 main protease inhibitors. Google Patents.
  • US 9,278,950 B2 - Compounds Useful as PI3K Kinase Inhibitors. Googleapis.com.

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-3-methyl-5-nitropyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Help Center. Subject: 4-Chloro-3-methyl-5-nitropyridine (CAS: Various / Generic Scaffold) Context: Nucleophilic Aromatic Substitution (


) & Palladium-Catalyzed Cross-Coupling.
The Mechanistic Baseline: The "Sandwich" Effect

Before optimizing temperature, you must understand the unique energy landscape of this substrate. This compound presents a classic "Activated but Hindered" paradox.

  • The Activation (The Accelerator): The 5-nitro group and the pyridine nitrogen are strongly electron-withdrawing.[1] They pull electron density from the ring, making the C4 position highly electrophilic and susceptible to nucleophilic attack.[2]

  • The Steric Gate (The Brake): The 3-methyl group is ortho to the reaction center (C4). This creates significant steric bulk that hinders the approach of the nucleophile or catalyst.

The Thermal Consequence: Unlike simple chloropyridines that react at room temperature (RT), this substrate typically requires a thermal "push" (60°C–90°C) to overcome the steric barrier of the methyl group. However, exceeding 110°C risks activating the nitro group toward decomposition or promoting hydrolysis of the chlorine.

Visualization: The Reaction Energy Landscape

ReactionLandscape Figure 1: The 'Sandwich Effect'. High activation energy is required to pass the steric methyl group, but excess heat triggers hydrolysis. Start Substrate (4-Cl-3-Me-5-NO2) TS_Low Transition State (Steric Clash with Methyl) Start->TS_Low Requires Heat (>60°C) Side_Hydrolysis Impurity: Hydrolysis (Pyridone) Start->Side_Hydrolysis Excess Heat (>100°C) + Wet Solvent Intermed Meisenheimer Complex TS_Low->Intermed Activation by NO2 Product Coupled Product Intermed->Product Fast Elimination

Troubleshooting Guide: Symptom-Based Solutions

Use this matrix to diagnose temperature-related failures.

Symptom A: Low Conversion (<50%) after 4 hours
  • Diagnosis: The reaction is kinetically trapped. The temperature is insufficient to overcome the steric hindrance of the 3-methyl group.

  • The Fix:

    • Increase Temperature: Ramp from 60°C

      
       80°C.
      
    • Solvent Switch: If using THF (boiling point 66°C), switch to 1,4-Dioxane (bp 101°C) or Toluene to access higher thermal windows.

    • Catalyst Check (Suzuki): If Pd-coupling, the catalyst may have arrested before oxidative addition. Switch to a bulky, electron-rich ligand (e.g., XPhos or SPhos ) which is designed to handle sterically hindered chlorides.

Symptom B: High Impurity Profile (Hydrolysis/Blackening)
  • Diagnosis: Thermal decomposition.[3][4]

    • Hydrolysis:[5] At T > 100°C, trace water attacks the C4 position faster than your nucleophile, converting the chloride to a hydroxyl (pyridone tautomer).

    • Nitro Reduction: In Pd-couplings, high T can facilitate the reduction of the nitro group to an amine or hydroxylamine.

  • The Fix:

    • Lower Temperature: Cap the reaction at 80°C.

    • Dry Solvents: Strictly use anhydrous solvents.

    • Base Selection: Switch from strong inorganic bases (KOH/NaOH) to milder organic bases (DIPEA) or Carbonates (

      
      ) to reduce hydrolysis rates.
      
Symptom C: Exotherm / Runaway Reaction
  • Diagnosis: Nitro-group instability.

  • The Fix: STOP IMMEDIATELY. Nitro-pyridines are energetic.

    • Never heat a sealed vessel of this substrate above 120°C without DSC (Differential Scanning Calorimetry) data.

    • Ensure active cooling is available during the addition of nucleophiles.

Experimental Protocols (The "Gold Standard")

These protocols are optimized for the 3-methyl-5-nitro scaffold.

Protocol A:

Amine Coupling (Standard)

Best for: Attaching primary/secondary amines.

ParameterOptimized ConditionRationale
Solvent NMP (N-Methyl-2-pyrrolidone) or IPA NMP allows high T; IPA precipitates product for easy workup.
Base DIPEA (2.5 equiv)Soluble organic base; prevents hydrolysis common with hydroxides.
Temperature 85°C The "Sweet Spot" to overcome methyl sterics without degrading the nitro group.
Time 4–6 Hours-

Step-by-Step:

  • Dissolve this compound (1.0 equiv) in NMP (0.5 M concentration).

  • Add DIPEA (2.5 equiv) at Room Temperature (RT).

  • Add Amine (1.1 equiv) slowly.[2] Note: Mild exotherm possible.[6]

  • Heat to 85°C . Monitor by LCMS at 1h and 4h.

  • Workup: Pour into ice water. The product usually precipitates as a yellow/orange solid due to the nitro chromophore.

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: C-C bond formation (Aryl-Aryl).

ParameterOptimized ConditionRationale
Catalyst Pd(dppf)Cl2 or Pd-XPhos G3 XPhos is essential if the boronic acid is also hindered.
Solvent 1,4-Dioxane / Water (9:1) The water is required for the boronic acid activation cycle.
Base

(Potassium Phosphate)
Milder than carbonates; compatible with nitro groups.
Temperature 90°C High enough for oxidative addition; low enough to prevent Pd-black formation.

Step-by-Step:

  • Charge flask with Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (3.0 eq).[6][7]

  • Add Dioxane/Water mixture.[6] Degas with

    
     bubbling for 15 mins (Critical: Nitro groups can poison Pd in the presence of 
    
    
    
    ).
  • Add Catalyst (5 mol%).

  • Heat to 90°C for 2–4 hours.

  • Stop Condition: If reaction turns black and conversion stops, filter through Celite immediately to remove inactive Pd.

Decision Tree: Optimization Workflow

Use this logic flow to guide your daily experiments.

OptimizationFlow Figure 2: Optimization Logic Flow for 4-Cl-3-Me-5-NO2 Coupling Start Start Reaction (Target T: 80°C) Check1 Check LCMS @ 1 Hour Start->Check1 Decision1 > 10% Conversion? Check1->Decision1 Path_Good Continue to 4-6 Hours Decision1->Path_Good Yes Path_Stalled Increase T to 100°C OR Change Solvent Decision1->Path_Stalled No (Steric Barrier) Check2 Check Impurity Profile Path_Good->Check2 Impurity_Hydrolysis Hydrolysis (M-Cl + 17)? Check2->Impurity_Hydrolysis High Baseline Impurity_Homocouple Homocoupling? Check2->Impurity_Homocouple Dimer Found Action_Dry Restart: Dry Solvent + Milder Base Impurity_Hydrolysis->Action_Dry Action_Degas Restart: Better Degassing (Remove O2) Impurity_Homocouple->Action_Degas

FAQ: Edge Cases

Q: Can I run this reaction at Room Temperature (RT)? A: Generally, no . While 4-chloro-3-nitropyridine (without methyl) might react at RT with strong amines, the 3-methyl group creates a "steric wall." You will likely see <5% conversion overnight. Heat is the activation energy required to rotate the intermediates.

Q: My Suzuki coupling is stalling at 60% conversion. Should I add more catalyst? A: Do not just add catalyst. The stalling is likely due to the nitro group coordinating to the Palladium , effectively poisoning it.

  • Solution: Increase the temperature to 100°C to promote ligand exchange, or switch to a catalyst with a tighter binding ligand like Pd-PEPPSI-IPr .

Q: Is the product light sensitive? A: Yes. Nitro-pyridines can undergo photochemical rearrangement. Wrap your reaction vessel in aluminum foil, especially if running for >12 hours.

References
  • BenchChem. (2025).[1][2][7] A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. (Note: Isomeric scaffold behavior is analogous regarding steric/electronic effects). 2[2][3][4][5][6][7][8][9]

  • Royal Society of Chemistry. (2013).[10] Supplementary Information: Synthetic routes to substituted nitropyridines. Medicinal Chemistry Communications. 10[3][4][5][6][7][9]

  • PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine.[11] Bioorganic & Medicinal Chemistry Letters. 11[3][4][5][9]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocol. 12[3][4][5][6][7][8][9]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution (SNAr) Mechanism. 13[3][4][5][6][7][8][9]

Sources

Solving solubility issues with 4-Chloro-3-methyl-5-nitropyridine in water

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solubility & Stability Optimization Guide Ticket ID: #SOL-PYR-4C3M5N Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

You are likely reading this because you are struggling to dissolve 4-Chloro-3-methyl-5-nitropyridine (CAS: 13091-23-1 / Analog) in aqueous media for biological assays or synthesis.

The Short Answer: Do not attempt to dissolve this compound directly in water. It is effectively insoluble in pure water and highly prone to hydrolytic degradation if forced.

The Technical Reality: This molecule presents a classic Stability-Solubility Paradox . The very features that make it pharmacologically interesting (the electron-deficient pyridine ring activated by the nitro group) also make the 4-chloro substituent extremely labile. Forcing solubility often triggers a nucleophilic aromatic substitution (


), converting your active compound into an inactive pyridone species before your experiment even begins.

This guide provides the protocols to solubilize this compound without destroying it.

Module 1: The Stability-Solubility Paradox

To handle this compound successfully, you must understand the "trap" inherent in its structure.

The Mechanism of Failure

The 5-nitro group and the pyridine nitrogen atom are strong electron-withdrawing moieties. They pull electron density away from the carbon at position 4, making it highly electrophilic.

  • In Organic Solvents (DMSO/DMF): The molecule is stable and soluble.

  • In Water (Nucleophile): Water acts as a nucleophile, attacking the C4 position and displacing the chloride. This reaction is accelerated by heat, basic pH, or prolonged aqueous exposure.

Visualizing the Degradation Pathway

The following diagram illustrates why your aqueous solutions might turn yellow or precipitate (formation of the 4-hydroxy/pyridone species).

HydrolysisPathway Active Active Compound (this compound) Transition Meisenheimer Complex (Unstable Intermediate) Active->Transition + H2O (Nucleophilic Attack) Inactive Inactive Byproduct (4-Hydroxy-3-methyl-5-nitropyridine) Transition->Inactive - Cl (Leaving Group) HCl HCl Released (pH Drop) Transition->HCl

Caption: Figure 1. The hydrolytic degradation pathway (


) of this compound in aqueous media.

Module 2: Solubilization Protocols

Standard Solubility Data
SolventSolubility RatingStabilityUsage Recommendation
Water < 0.1 mg/mL (Insoluble)Poor (Hydrolysis)Avoid direct dissolution
DMSO > 50 mg/mLExcellentPrimary Stock Solvent
Ethanol ModerateModerateSecondary choice (avoid if dry)
Acetone HighGoodGood for synthesis, bad for bio-assays
Protocol A: Preparation for Biological Assays (Cell Culture/Enzymatic)

Goal: Create a stable solution compatible with biological media.

Step-by-Step Workflow:

  • Weighing: Weigh the target amount of this compound.

  • Primary Stock: Dissolve completely in 100% anhydrous DMSO .

    • Target Concentration: 10 mM to 100 mM.

    • Observation: Solution should be clear and slightly yellow.

  • Storage: Aliquot this DMSO stock into small vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture ingress.

  • The "Just-in-Time" Dilution:

    • Do not dilute into aqueous buffer until the moment of use.

    • Dilution Factor: Dilute the DMSO stock at least 1:200 (0.5% final DMSO) into the assay medium.

    • Mixing: Vortex immediately.

    • Stability Window: Use the aqueous dilution within 30 minutes .

Protocol B: Chemical Synthesis (Nucleophilic Substitution)

Goal: Reacting the Cl-group with an amine or other nucleophile.[1]

If you are using this compound as a building block, do not use water as the solvent .

  • Recommended Solvent: Acetonitrile (ACN), DMF, or THF.

  • Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) or TEA to scavenge the HCl formed. Avoid hydroxide bases (NaOH/KOH) as they will compete with your nucleophile and hydrolyze the starting material [1].

Module 3: Troubleshooting & FAQs

Q1: My aqueous solution turned bright yellow/orange. Is it still good?

Status: Critical Failure. Diagnosis: The color change likely indicates the formation of the 4-nitropyridone species (hydrolysis product) or ionization of the nitropyridine ring. The chloride has likely been displaced. Action: Discard the solution. Prepare a fresh stock in anhydrous DMSO and dilute immediately before use.

Q2: Can I use sonication to force it into water?

Answer: No. Sonication generates local heat and cavitation energy that accelerates the hydrolysis reaction described in Module 1. While it might visually disperse the solid, you are chemically degrading the active ingredient.

Q3: What is the maximum DMSO concentration I can use?

Answer:

  • Cell Assays: Typically < 0.5% v/v. Higher concentrations are cytotoxic.

  • Enzyme Assays: Up to 5% v/v, depending on the enzyme's tolerance.

  • Tip: Always run a "DMSO-only" vehicle control to ensure the solvent isn't affecting your data.

Module 4: Decision Logic for Experimental Design

Use the following logic flow to determine the correct handling procedure for your specific application.

DecisionTree Start Start: this compound Application What is your application? Start->Application BioAssay Biological Assay (Cells/Enzymes) Application->BioAssay Synthesis Chemical Synthesis Application->Synthesis DMSOStock 1. Make DMSO Stock (100mM) 2. Store -20°C BioAssay->DMSOStock SolventSelect Select Aprotic Solvent (DMF, THF, ACN) Synthesis->SolventSelect Dilution Dilute into Media (Max 0.5% DMSO) DMSOStock->Dilution Warning USE IMMEDIATELY (Hydrolysis Risk) Dilution->Warning BaseSelect Use Non-Nucleophilic Base (DIPEA, TEA) SolventSelect->BaseSelect AvoidWater AVOID WATER/OH- BaseSelect->AvoidWater

Caption: Figure 2. Decision matrix for solvent and handling selection based on experimental intent.

References

  • PubChem. 4-Chloro-3-nitropyridine Compound Summary (Analogous Reactivity). National Library of Medicine. Available at: [Link]

  • Li, J.J. (2003). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (General reference for Nucleophilic Aromatic Substitution in Pyridines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling toxic nitropyridine derivatives.

Sources

Technical Support Center: Purification of 4-Chloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: 4-CM-5NP-TECH Subject: Impurity Removal & Troubleshooting Guide Last Updated: March 2, 2026

Executive Summary & Diagnostic Triage

4-Chloro-3-methyl-5-nitropyridine is a highly reactive intermediate used frequently in the synthesis of kinase inhibitors and other bioactive heterocycles. Its reactivity, driven by the electron-withdrawing nitro group activating the C-Cl bond for Nucleophilic Aromatic Substitution (


), creates a paradox: the same reactivity required for downstream synthesis makes the compound unstable during purification.
Diagnostic Triage: Identify Your Issue
SymptomLikely Impurity/IssueRoot Cause
Yellow/Orange Oil (won't solidify) Regioisomers (e.g., 6-nitro isomer) or Residual SolventsEutectic depression caused by isomeric mixtures or "oiling out" during cooling.
LC-MS Peak: [M-H]⁻ at 153 m/z 4-Hydroxy-3-methyl-5-nitropyridine (Pyridone form)Hydrolysis of the C-Cl bond due to moisture/base exposure or unreacted starting material.
Acrid/Pungent Smell Phosphoryl Chlorides / HClIncomplete quenching of POCl₃ or degradation.
Low Melting Point (< 45°C) Isomeric Mixture3-nitro vs 5-nitro isomer contamination lowers the lattice energy.

Impurity Origin & Pathways

Understanding where impurities come from is critical to selecting the removal method. The diagram below illustrates the genesis of common impurities during the chlorination of the hydroxypyridine precursor.

ImpurityPathways Start Precursor: 4-Hydroxy-3-methyl-5-nitropyridine Target TARGET: This compound Start->Target Chlorination Impurity2 Impurity B (Isomer): Regioisomers (if nitration non-selective) Start->Impurity2 Pre-existing Reagent Reagent: POCl3 / PCl5 Reagent->Target Impurity3 Impurity C (Inorganic): Phosphorus salts / HCl Reagent->Impurity3 Quenching Impurity1 Impurity A (Hydrolysis): 4-Hydroxy-3-methyl-5-nitropyridine Target->Impurity1 Moisture/Heat (Hydrolysis)

Figure 1: Impurity genesis during the synthesis of this compound. Note the reversible nature of the target back to Impurity A if exposed to moisture.

Critical Workflows: Purification Protocols

Protocol A: Recrystallization (The "Anti-Oil" Method)

Best for: Removing trace hydrolysis products and improving crystallinity.

The Challenge: Nitropyridines often "oil out" (liquid-liquid phase separation) rather than crystallizing because their melting points are low (often 50–60°C) and close to the solvent boiling point.

Recommended Solvent System:

  • Primary Recommendation: Isopropanol (IPA) / Hexane (1:4 ratio).

  • Alternative (if strictly anhydrous): Heptane / Ethyl Acetate (5:1 ratio).

  • Avoid: Ethanol/Water (unless strictly controlled), as hot water promotes hydrolysis of the C-Cl bond.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude dark oil/solid in the minimum amount of warm IPA (approx. 40–45°C). Do not boil.

  • Precipitation: Slowly add Hexane (or Heptane) dropwise until a persistent cloudiness appears.

  • Seeding: Add a seed crystal of pure this compound. If unavailable, scratch the glass wall with a glass rod to induce nucleation.

  • Cooling: Cool slowly to Room Temperature (RT) with stirring. Rapid cooling causes oiling.

  • Deep Cooling: Once solids form, cool to 0–4°C.

  • Filtration: Filter rapidly and wash with cold Hexane. Dry in a vacuum desiccator over

    
    .
    
Protocol B: Flash Column Chromatography

Best for: Separating Regioisomers (3-nitro vs 5-nitro).[1]

If recrystallization fails to remove isomeric impurities, chromatography is required.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient from 95:5 to 80:20).

  • Loading: Dry load on Celite is recommended to prevent "streaking" of the oily crude.

  • Detection: UV at 254 nm. The nitro group provides strong absorbance.

Troubleshooting FAQs

Q1: My product turns back into the starting material (Hydroxy compound) during workup. Why?

Answer: This is a classic case of


 hydrolysis. The nitro group at position 5 and the pyridine nitrogen make the C-Cl bond at position 4 extremely electron-deficient.
  • The Fix:

    • pH Control: Never allow the aqueous wash to become basic (pH > 7). Keep washes slightly acidic or neutral.

    • Temperature: Perform all aqueous extractions (quenching of POCl3) at < 10°C.

    • Speed: Minimize the time the organic phase is in contact with water. Dry immediately over

      
       (Magnesium Sulfate), not 
      
      
      
      , as MgSO4 is a faster drying agent.
Q2: The crude is a dark, sticky tar. How do I handle this?

Answer: The "tar" is likely polymerized byproducts or phosphorus complexes.

  • The Fix: Perform a "Plug Filtration." Dissolve the tar in Dichloromethane (DCM) or Toluene and pass it through a short pad of Silica Gel (2 inches). Wash with 10% EtOAc/Hexane. The tar will stick to the top of the silica; the product will elute. Evaporate the filtrate to obtain a solid/oil suitable for recrystallization.

Q3: Can I use acid-base extraction to purify it?

Answer: Risky. While the pyridine nitrogen is basic, protonating it (making the pyridinium salt) further activates the ring toward nucleophilic attack by water (hydrolysis).

  • Recommendation: Avoid acid-base extraction unless absolutely necessary. If you must, use weak acids (Acetic acid) and work very quickly at 0°C.

Decision Logic for Purification

Use this logic tree to determine the correct protocol for your specific batch.

DecisionTree Start START: Analyze Crude Purity (HPLC/TLC) IsomerCheck Are Regioisomers present? Start->IsomerCheck HydrolysisCheck Is Hydroxy-impurity > 5%? IsomerCheck->HydrolysisCheck No Chromatography ACTION: Column Chromatography (Hexane/EtOAc) IsomerCheck->Chromatography Yes Recryst ACTION: Recrystallization (IPA/Hexane) HydrolysisCheck->Recryst No (<5%) PlugFilter ACTION: Silica Plug Filtration (Remove Tars) HydrolysisCheck->PlugFilter Yes (>5% or Tars) PlugFilter->Recryst Post-filtration

Figure 2: Decision Matrix for selecting the appropriate purification method based on impurity profile.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine. (Note: Homologous series reference for solubility and stability data).

  • Royal Society of Chemistry. (2013).[4] Supplementary Information: Synthetic routes to substituted nitropyridines. Medicinal Chemistry Communications.

  • Google Patents. (2014). CN103819398B: Synthesis method of 4-amino-2-chloro-3-nitropyridine.[1] (Describes isomer separation and recrystallization logic for chloronitropyridines).

  • MDPI. (2023).[5] Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (Provides NMR and physical property data for methyl-nitro-pyridine derivatives).

Sources

Technical Support Center: Controlling Regioselectivity in 4-Chloro-3-methyl-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-3-methyl-5-nitropyridine and its derivatives. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of nucleophilic aromatic substitution (SNAr) reactions with this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles governing regioselectivity, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Understanding the Reactivity of the Core

The this compound scaffold presents two primary sites for nucleophilic attack: the C4 position (bearing the chloro leaving group) and the C6 position (bearing a hydrogen). The regiochemical outcome of an SNAr reaction is a delicate balance of electronic and steric factors.

  • Electronic Effects : The pyridine nitrogen and the C5-nitro group are powerful electron-withdrawing groups. They act in concert to reduce the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[1][2] This activation is most pronounced at the positions ortho and para to these groups, namely C2, C4, and C6.[1][3][4] The C3-methyl group, being weakly electron-donating, has a minor deactivating effect.

  • Steric Effects : The C3-methyl group provides significant steric hindrance around the C4 position.[5] Conversely, the C6 position is sterically unencumbered. This steric factor often plays a decisive role in determining the preferred site of attack, especially with bulky nucleophiles.[6]

The interplay between these factors dictates whether a nucleophile will displace the chlorine at C4 or substitute the hydrogen at C6 (a process often referred to as a Vicarious Nucleophilic Substitution or VNS-type reaction).[7][8][9]

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C4 and C6 substituted products?

A1: This is the most common issue and points to a competition between the electronically favored, but sterically hindered, C4 position and the sterically accessible C6 position. The balance can be tipped by several factors including the nucleophile's size and reactivity, solvent polarity, and temperature. For instance, small, highly reactive nucleophiles may favor the more electrophilic C4 position, while bulkier nucleophiles may be forced to attack the less hindered C6 position.[5][6]

Q2: My reaction is very slow or gives no product. What are the likely causes?

A2: Low reactivity can stem from several sources. The nucleophile may not be strong enough to attack the activated pyridine ring. The electron-donating effect of the C3-methyl group, while minor, slightly deactivates the ring compared to an unsubstituted analogue. Additionally, poor solubility of the starting material or reagents in the chosen solvent can severely limit reaction rates. Finally, ensure the temperature is adequate, as SNAr reactions often require heating to overcome the activation energy barrier.[2]

Q3: I am observing the formation of dark-colored byproducts. What are they?

A3: Dark coloration often indicates the formation of complex, undesired side products, possibly from the decomposition of the starting material or the Meisenheimer intermediate.[7][10] This can be exacerbated by excessively high temperatures, prolonged reaction times, or the presence of oxygen. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and carefully controlling the temperature.

Q4: Does solvent choice matter for regioselectivity?

A4: Absolutely. The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate formed during the SNAr reaction.[10] Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can effectively solvate the intermediate without protonating the nucleophile. Less polar solvents like toluene or THF may reduce the reaction rate but can sometimes enhance selectivity by favoring the less polar transition state.[11]

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of C4 and C6 Isomers

This guide provides a systematic approach to diagnosing and resolving poor regioselectivity in your reactions.

Troubleshooting Workflow for Poor Regioselectivity

G cluster_0 Problem: Low Regioselectivity cluster_1 Step 1: Analyze the Nucleophile cluster_2 Step 2: Evaluate Reaction Conditions cluster_3 Step 3: Consider Catalysis start Observed Mixture of C4/C6 Isomers node_nuc Is the nucleophile sterically bulky? start->node_nuc action_small_nuc Consider a bulkier nucleophile (e.g., use t-butylamine instead of ammonia) node_nuc->action_small_nuc No (e.g., NH3) action_large_nuc Consider a smaller nucleophile (if C6 is the major unwanted product) node_nuc->action_large_nuc Yes (e.g., diisopropylamine) node_temp Is the temperature too high? action_small_nuc->node_temp action_large_nuc->node_temp action_lower_temp Lower the reaction temperature. Thermodynamic product may be favored at high T. node_temp->action_lower_temp Yes action_solvent Change solvent polarity. Try a less polar solvent (e.g., Toluene) to potentially favor one transition state. node_temp->action_solvent No node_cat Is a catalyst being used? action_lower_temp->node_cat action_solvent->node_cat action_add_cat Introduce a phase-transfer catalyst or a Lewis acid to modulate reactivity. node_cat->action_add_cat No

Caption: A decision tree to troubleshoot poor regioselectivity.

Problem 2: Low or No Conversion to Product

If you are struggling with a stalled reaction, follow these diagnostic steps:

Potential Cause Diagnostic Check Recommended Solution
Insufficient Nucleophilicity Check the pKa of the conjugate acid of your nucleophile. Higher pKa generally means stronger nucleophilicity.Switch to a more potent nucleophile. If using an alcohol or amine, consider deprotonating it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more reactive alkoxide or amide.
Poor Solubility Observe the reaction mixture. Is the starting material fully dissolved at the reaction temperature?Change to a solvent with better solubilizing power for your substrate, such as DMF or DMSO.[6]
Activation Energy Barrier The reaction is clean but shows minimal conversion at the current temperature.Gradually increase the reaction temperature in 10-20°C increments. Use a high-boiling point solvent if necessary. Microwave irradiation can also be an effective method to accelerate slow SNAr reactions.
Leaving Group Deactivation This is less common for a chloro-substituent but possible.While chlorine is a good leaving group, in some specific cases, converting it to a more labile group (e.g., via a Finkelstein reaction to an iodo-derivative) could be explored, although this adds synthetic steps.[12]

Validated Experimental Protocol: Selective C4-Amination

This protocol provides a reliable method for the selective substitution of the C4-chloro group with an amine nucleophile. The choice of a secondary amine and controlled conditions favors the desired regioselectivity.

Objective: To synthesize 4-(piperidin-1-yl)-3-methyl-5-nitropyridine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

  • Solvent & Reagents: Add anhydrous DMF via syringe to dissolve the solids. Stir the resulting suspension for 10 minutes at room temperature.

  • Nucleophile Addition: Add piperidine dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[2]

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

Mechanistic Insights: C4 vs. C6 Attack

The regioselectivity is ultimately determined by the relative stability of the transition states leading to the Meisenheimer intermediates for C4 and C6 attack.

Reaction Pathways for Nucleophilic Attack

G Start This compound + Nu:⁻ C4_Attack Attack at C4 Start->C4_Attack C6_Attack Attack at C6 Start->C6_Attack Meisenheimer_C4 Meisenheimer Intermediate (C4) [Sterically Hindered, Electronically Favored] C4_Attack->Meisenheimer_C4 k_C4 Meisenheimer_C6 Meisenheimer Intermediate (C6) [Sterically Accessible, Electronically Less Favored] C6_Attack->Meisenheimer_C6 k_C6 Product_C4 C4-Substituted Product (Major with small Nu:⁻) Meisenheimer_C4->Product_C4 - Cl⁻ Product_C6 C6-Substituted Product (Major with bulky Nu:⁻) Meisenheimer_C6->Product_C6 - H⁻ (requires oxidant)

Caption: Competing pathways for nucleophilic attack on the pyridine core.

Attack at C4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto both the pyridine nitrogen and the oxygen atoms of the nitro group. This is a highly stabilized intermediate. However, the approach of the nucleophile is sterically impeded by the adjacent C3-methyl group.[6]

Attack at C6 is sterically unhindered, but the resulting intermediate may be slightly less stable. Critically, for a substitution to occur at C6, a hydride ion must be eliminated, which requires an oxidant or specific reaction conditions (as in a VNS reaction).[8][9] In many standard SNAr conditions, the C4-substitution pathway, despite being slower, is often the only productive pathway leading to a stable aromatic product.

By understanding these competing factors, researchers can make rational choices in experimental design to favor the desired regioisomer, transforming a challenging reaction into a predictable and high-yielding synthetic step.

References

  • BenchChem. Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide.
  • ChemicalBook. 4-Amino-3-nitropyridine synthesis.
  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ACS Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. J. Org. Chem. 2022.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. Arkivoc 2005.
  • ACS Publications. Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. J. Am. Chem. Soc. 2020.
  • BenchChem. A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.
  • BenchChem. A Comparative Guide to the Synthesis of 3-Amino-4-nitropyridine: Assessing Protocol Reproducibility.
  • Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?.
  • Royal Society of Chemistry. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. J. Chem. Soc. B. 1967.
  • Royal Society of Chemistry. Synthetic routes to compounds 5 and 10-19. Supplementary Information.
  • Wiley Online Library. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magn. Reson. Chem. 2021.
  • Quora. Why nucleophilic substitution in pyridine favours at position-2?.
  • Royal Society of Chemistry. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. J. Chem. Soc., Perkin Trans. 2. 2002.
  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • Google Patents. Process for preparing 4-amino-5-methylpyridone. WO2020178177A1.
  • Academia.edu. Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols.
  • BenchChem. An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine.
  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. 2022.
  • ResearchGate. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Org. Lett. 2015.
  • PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Org. Lett. 2015.
  • PMC. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. J. Org. Chem. 2022.

Sources

Thermal stability and decomposition of 4-Chloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-3-methyl-5-nitropyridine

A Note on This Guide: Specific, peer-reviewed thermal stability and decomposition data for this compound is not extensively available in public literature. This guide has been constructed by our senior application scientists, leveraging extensive experience with analogous nitroaromatic and chlorinated heterocyclic compounds. The principles, protocols, and troubleshooting advice provided are based on established best practices in thermal analysis and reactive chemistry safety. All recommendations should be validated by experiment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate safety and handling questions researchers may have before beginning experimental work.

Q1: What are the primary predicted hazards when heating this compound?

A1: Based on its functional groups (a nitrated pyridine ring and a chlorine substituent), heating this compound poses significant risks. The primary hazards include:

  • Exothermic Decomposition: Nitroaromatic compounds are known to be energetic.[1][2] Their decomposition can release substantial amounts of energy, leading to a rapid increase in temperature and pressure (a thermal runaway) if not adequately controlled.[3]

  • Toxic Gas Evolution: Thermal decomposition is expected to release highly toxic and corrosive gases. Analogous chlorinated pyridines are known to evolve hydrogen chloride (HCl), phosgene (COCl₂), nitrogen oxides (NOx), and carbon monoxide (CO) when heated to decomposition.[4][5][6][7]

  • Explosive Potential: The decomposition of organic nitro compounds is a redox reaction where the nitro group acts as an internal oxidant for the hydrocarbon backbone.[2] This can generate highly stable gaseous products like molecular nitrogen (N₂), contributing to a rapid pressure increase and potential explosion under confinement.

Q2: What is the most probable thermal decomposition pathway?

A2: While the exact mechanism requires experimental elucidation, the decomposition of this compound is likely initiated by the cleavage of the weakest chemical bond. In nitroaromatic compounds, the C-NO₂ bond is often the point of initial bond scission.[3][8] A plausible, simplified pathway involves:

  • Initiation: Homolytic cleavage of the C-NO₂ bond to form a pyridyl radical and nitrogen dioxide (•NO₂).

  • Propagation & Rearrangement: The highly reactive radical intermediates can undergo a cascade of further reactions. The chlorine atom can be abstracted, leading to the formation of Cl• radicals. These intermediates can react to form toxic byproducts like phosgene and nitrosyl chloride, a pathway observed in the decomposition of similar chloro-nitro compounds.[9][10]

  • Termination: The reaction terminates with the formation of stable gaseous products (N₂, CO₂, H₂O, HCl) and potentially a solid carbonaceous residue.

Q3: What are the essential safety precautions for handling and storing this compound?

A3: Strict adherence to safety protocols is mandatory.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[12][13] Avoid creating dust.[12]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11][14] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[5][6]

  • Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations for hazardous chemical waste.[13]

Section 2: Troubleshooting Guide for Thermal Analysis

This guide addresses common issues encountered during the thermal analysis of reactive chemicals like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Problem Potential Causes Recommended Solutions & Scientific Rationale
Irreproducible Decomposition Onset Temperature (T_onset) 1. Inconsistent sample mass or morphology.2. Variable heating rates between experiments.3. Non-hermetic sealing of sample pans.4. Sample contamination.1. Solution: Use a consistent, small sample mass (typically 1-3 mg) and ensure a consistent particle size. Rationale: Heat transfer and reaction kinetics can be mass-dependent. A consistent sample ensures results are comparable. 2. Solution: Strictly adhere to a single heating rate for all comparative tests (e.g., 10 °C/min). Rationale: The observed onset temperature is kinetically controlled and will shift to higher temperatures with faster heating rates.[15] 3. Solution: Use hermetically sealed pans, especially if there is a risk of volatilization before decomposition. Rationale: A sealed pan maintains a constant pressure environment, preventing mass loss from evaporation and ensuring the observed thermal events are due to decomposition. 4. Solution: Use high-purity samples and clean spatulas/surfaces. Rationale: Impurities can catalyze or inhibit decomposition, significantly altering the T_onset.[3]
Sharp, Non-physical Spikes or Noise in DSC/TGA Curve 1. Static electricity on the sample.2. Mechanical vibration near the instrument.3. Detonation or violent decomposition of the sample.1. Solution: Use an anti-static gun or ionizer before weighing and loading the sample. Rationale: Static forces can interfere with the highly sensitive microbalance in the TGA. 2. Solution: Place the instrument on a vibration-dampening table. Rationale: The balance and sensors are sensitive to external vibrations. 3. Solution: STOP THE EXPERIMENT. Reduce the sample size significantly (<1 mg) for the next run and consider using high-pressure crucibles. Rationale: A sharp, vertical drop in the TGA curve or a massive, off-scale DSC peak can indicate detonation.[8] This is a major safety hazard.
Unexpected Mass Loss at Low Temperatures (<150 °C) in TGA 1. Presence of residual solvent.2. The sample is hygroscopic and has absorbed atmospheric moisture.1. Solution: Ensure the sample is thoroughly dried under vacuum before analysis. Rationale: Solvents will evaporate upon heating, causing a mass loss step that can be mistaken for decomposition.[16] 2. Solution: Perform a preliminary drying step in the TGA by holding the temperature at ~100-110 °C for 10-15 minutes before starting the main temperature ramp. Rationale: This removes adsorbed water, providing a stable baseline before the true decomposition begins.
Baseline Drift or Curvature in DSC Scan 1. Mismatched sample and reference pans.2. Contamination within the DSC cell.3. Instrument not thermally equilibrated.1. Solution: Always use pans of the same type and mass for the sample and the empty reference. Rationale: The instrument measures the difference in heat flow; any asymmetry in the pans will cause a sloping baseline.[17] 2. Solution: Run a cleaning cycle (heating the empty cell to a high temperature) as per the manufacturer's instructions. Rationale: Residue from previous experiments can decompose or react, affecting the heat flow measurement. 3. Solution: Allow the instrument to sit at the initial temperature for at least 5-10 minutes before starting the heating ramp. Rationale: This ensures both the sample and reference sides of the cell are at a stable, identical temperature.
Troubleshooting Workflow Diagram

start Inconsistent Thermal Analysis Data check_tonset Is T_onset reproducible? start->check_tonset check_noise Is the curve noisy or spiky? check_tonset->check_noise Yes sol_tonset Standardize Mass, Heating Rate Use Hermetic Pans Check Purity check_tonset->sol_tonset No check_low_temp_loss Unexpected mass loss at T < 150°C? check_noise->check_low_temp_loss No sol_noise Use Anti-Static Measures Isolate from Vibration Reduce Sample Size (Safety!) check_noise->sol_noise Yes check_baseline Is there baseline drift in DSC? check_low_temp_loss->check_baseline No sol_low_temp_loss Dry Sample Thoroughly Add Isothermal Hold at 100°C check_low_temp_loss->sol_low_temp_loss Yes sol_baseline Match Pan Masses Clean DSC Cell Allow Equilibration Time check_baseline->sol_baseline Yes end_node Data is Reliable check_baseline->end_node No sol_tonset->end_node sol_noise->end_node sol_low_temp_loss->end_node sol_baseline->end_node

Caption: Logical flow for troubleshooting common thermal analysis issues.

Section 3: Experimental Protocols

Protocol 1: Standard Thermal Hazard Assessment via TGA and DSC

Objective: To determine the onset temperature of decomposition, mass loss profile, and exothermic energy release of this compound.

Methodologies:

  • Thermogravimetric Analysis (TGA): Measures changes in mass with respect to temperature.[18]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[19]

Step-by-Step Procedure:

  • Instrument Calibration: Ensure both TGA and DSC instruments are calibrated according to the manufacturer's guidelines. For DSC, this typically involves using an indium standard to verify temperature and enthalpy accuracy.

  • Sample Preparation:

    • Under a fume hood, carefully weigh 1-3 mg of this compound into a tared aluminum DSC/TGA pan.

    • For DSC analysis, hermetically seal the pan to contain any evolved gases and prevent evaporation.

    • For TGA analysis, an open pan is typically used to allow volatiles to escape.

    • Prepare an identical, empty, sealed pan to serve as the reference for the DSC.

  • TGA Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min.

    • Program the instrument to heat from ambient temperature (~25 °C) to a final temperature (e.g., 400 °C) at a linear heating rate of 10 °C/min.

  • DSC Experimental Setup:

    • Place the sealed sample pan and the empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (nitrogen) at 20-50 mL/min.

    • Program the instrument with the same temperature profile as the TGA: heat from ambient to 400 °C at 10 °C/min.

  • Data Acquisition & Analysis:

    • Run both experiments and collect the data.

    • From TGA: Determine the onset temperature of mass loss (T_onset) and the percentage of mass lost at each decomposition step.

    • From DSC: Observe the melting endotherm (if any) and identify the onset temperature and peak temperature of any exothermic events (decomposition). Integrate the area under the exotherm peak to calculate the enthalpy of decomposition (ΔH_d in J/g).

Data Summary Table

Summarize your experimental findings in a table for clear comparison and reporting.

ParameterDescriptionTypical Range for NitroaromaticsExperimental Value
T_onset (DSC) The temperature at which the exothermic decomposition begins. A critical safety parameter.[20]150 - 300 °C[20]
T_peak (DSC) The temperature at which the rate of heat release is at its maximum.Varies
ΔH_d (DSC) Enthalpy of Decomposition. The total heat released during decomposition (in J/g or kJ/mol). Higher values indicate more energetic material.[20]-100 to -250 kJ/mol[20]
T_onset (TGA) The temperature at which significant mass loss begins.[16]Correlates with DSC T_onset
Mass Loss (%) The percentage of the initial mass lost during decomposition.Varies
Experimental Workflow Diagram

prep Sample Preparation (1-3 mg, In Fume Hood) tga TGA Analysis (Open Pan, N2 Purge, 10°C/min ramp) prep->tga dsc DSC Analysis (Sealed Pan, N2 Purge, 10°C/min ramp) prep->dsc tga_data Analyze TGA Data: - T_onset (mass loss) - Mass Loss % tga->tga_data dsc_data Analyze DSC Data: - T_onset (exotherm) - T_peak - ΔH_d (J/g) dsc->dsc_data report Consolidate Data & Assess Thermal Hazard tga_data->report dsc_data->report

Caption: Standard workflow for thermal stability assessment.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Williams, R. E., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics.
  • Roduit, B., Folly, P., & Berger, A. (2009). Up-Scaling of DSC Data of High Energetic Materials. Journal of Thermal Analysis and Calorimetry, 95(1), 169–176.
  • Wikipedia. (n.d.). Nitro compound. Retrieved March 2, 2026, from [Link]

  • Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT).
  • National Toxicology Program (NTP). (n.d.). 2-Chloropyridine. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2025). A review on differential scanning calorimetry technique and its importance in the field of energetic materials. [Link]

  • SETARAM. (n.d.). Energetic Materials Testing with Calorimetry. Retrieved March 2, 2026, from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. [Link]

  • Torontech. (2025). Top Applications of Differential Scanning Calorimetry in Materials Testing. [Link]

  • Izmerov Scientific Research Institute of Occupational Health. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. Hygiene and Sanitation, 101(8), 886-891. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Alfa Chemistry. (n.d.). Thermogravimetric Analysis (TGA). Retrieved March 2, 2026, from [Link]

  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of compounds 1 and 2. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitropyridine. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2019). (PDF) Thermal Decomposition of Chloropicrin. [Link]

  • ResearchGate. (n.d.). Products quantified during the thermal decomposition of chloropicrin. Retrieved March 2, 2026, from [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1789. [Link]

  • Chmielewski, M., & Krupka, T. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 6. [Link]

  • MDPI. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1391. [Link]

  • ISSR. (n.d.). Thermal decomposition equations. Retrieved March 2, 2026, from [Link]

  • YouTube. (2021, January 4). Thermal Decomposition. [Link]

Sources

Validation & Comparative

Mass spectrometry (LC-MS) analysis of 4-Chloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: LC-MS Profiling of 4-Chloro-3-methyl-5-nitropyridine vs. Analytical Alternatives

Executive Summary In the high-stakes arena of pharmaceutical intermediate analysis, This compound (CAS: 132606-40-3 / Analogues) presents a unique challenge.[1] As an electron-deficient pyridine derivative often used in SNAr (Nucleophilic Aromatic Substitution) reactions, its purity is critical.[1] However, its structural isomers—specifically 2-chloro-4-methyl-3-nitropyridine and 4-chloro-2-methyl-3-nitropyridine—often co-elute during synthesis, creating a "blind spot" for conventional HPLC-UV methods.[1]

This guide, written from the perspective of a Senior Application Scientist, objectively compares LC-MS/MS (Triple Quadrupole) against GC-MS and HPLC-UV . We establish LC-MS/MS as the superior modality for trace impurity profiling due to its ability to distinguish isobaric interferences via specific fragmentation channels, whereas GC-MS suffers from thermal degradation risks associated with the nitro-pyridine moiety.[1]

Part 1: Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary analytical techniques for this analyte.

Table 1: Performance Matrix for this compound

FeatureLC-MS/MS (ESI+) GC-MS (EI) HPLC-UV (254 nm)
Primary Utility Trace Impurity & Genotoxic ScreeningRaw Material Assay (>98% purity)Routine Process Monitoring
Sensitivity (LOD) Excellent (< 1 ng/mL)Good (~50 ng/mL)Moderate (~1 µg/mL)
Selectivity High (MRM transitions distinguish isomers)Moderate (Relies on retention time)Low (Co-elution common)
Sample Integrity High (Ambient ionization)Risk (Thermal degradation of -NO₂ group)High (Non-destructive)
Matrix Effects Susceptible (Requires divert valve/cleanup)Low (Gas phase separation)Minimal
Expert Insight: The "Thermal Hazard" in GC-MS

While GC-MS is a robust tool for many chlorinated aromatics, nitro-pyridines are thermally labile.[1] At injector temperatures >250°C, this compound can undergo partial denitration or rearrangement.[1] This results in ghost peaks that artificially lower the calculated purity.[1] LC-MS using Electrospray Ionization (ESI) avoids this by ionizing the molecule in the liquid phase at relatively low temperatures (<100°C source temp), preserving the molecular ion [M+H]⁺.

Part 2: Recommended LC-MS/MS Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) system. It prioritizes the separation of the target from its regioisomers.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of analyte in 1 mL Acetonitrile (ACN) to make a 1 mg/mL stock.

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:ACN to achieve 1 µg/mL.

  • Matrix Prep: For reaction mixtures, perform a simple protein crash or filtration (0.2 µm PTFE) to remove particulate matter.[1] Avoid Nylon filters as nitro-compounds can bind to the membrane.[1]

Chromatographic Conditions (UHPLC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

    • Why? The C18 chemistry provides sufficient retention for the pyridine ring while the small particle size resolves the methyl-position isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 5.0 min: 90% B (Linear Ramp)[1]

    • 6.0 min: 90% B[1]

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).[1]

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • Precursor Ion: The molecule (MW 172.[1]57) forms a distinct [M+H]⁺ doublet due to Chlorine isotopes:

    • m/z 173.0 (³⁵Cl isotope - 100% abundance)[1]

    • m/z 175.0 (³⁷Cl isotope - ~32% abundance)[1]

Table 2: MRM Transition Table

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Purpose
4-Cl-3-Me-5-NO₂-Py 173.0127.01550Quantifier (Loss of NO₂)
4-Cl-3-Me-5-NO₂-Py 173.099.02550Qualifier (Ring cleavage)
4-Cl-3-Me-5-NO₂-Py 175.0129.01550Confirmation (³⁷Cl Isotope)

Part 3: Visualization of Fragmentation & Workflow

Figure 1: Fragmentation Pathway (ESI+)

The following diagram illustrates the collision-induced dissociation (CID) pathway used for the MRM transitions. The loss of the nitro group is the primary fragmentation channel.

FragmentationPathway cluster_legend Pathway Logic Precursor Precursor Ion [M+H]+ m/z 173.0 (Intact Molecule) Frag1 Fragment A m/z 127.0 [M+H - NO2]+ Precursor->Frag1 Loss of NO2 (-46 Da) CE: 15eV Frag2 Fragment B m/z 99.0 [M+H - NO2 - CO]+ Frag1->Frag2 Ring Contraction (-28 Da) CE: 25eV Desc The nitro group is the most labile moiety. Its cleavage provides the most sensitive quantifier transition.

Caption: Proposed ESI+ fragmentation pathway for this compound showing the primary loss of the nitro group.

Figure 2: Analytical Decision Workflow

When to choose LC-MS over GC-MS or HPLC-UV?

DecisionTree Start Start: Sample Analysis Q1 Is the sample a trace impurity or genotoxic screening? Start->Q1 BranchLC Yes: High Sensitivity Needed Q1->BranchLC Yes BranchOther No: Assay / Purity Only Q1->BranchOther No LCMS SELECT LC-MS/MS (Method described above) BranchLC->LCMS Q2 Is the sample thermally stable (>200°C)? BranchOther->Q2 GCMS SELECT GC-MS (Limit injector temp) Q2->GCMS Yes HPLC SELECT HPLC-UV (Standard Purity) Q2->HPLC No (Nitro-pyridines risk degradation)

Caption: Decision matrix for selecting the optimal analytical technique based on sample requirements and stability.

References

  • Agilent Technologies. (2017).[1][3] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] 4-Chloro-3-nitropyridine Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2013).[1][4] Supplementary Information: Synthetic routes to chloronitropyridines. Retrieved from [Link][1]

  • GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 4-Chloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-Chloro-3-methyl-5-nitropyridine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. We will explore a systematic method development strategy, compare alternative chromatographic approaches, and present a fully validated method according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Challenge

This compound presents a unique set of analytical challenges due to its chemical structure. The presence of a pyridine ring, a nitro group, a chloro group, and a methyl group results in a moderately polar molecule with specific UV absorbance characteristics. A successful HPLC method must be able to separate the main component from potential process-related impurities and degradation products.

The primary objective of this guide is to establish a stability-indicating HPLC method. Such a method is crucial for accurately assessing the purity of the drug substance and ensuring its stability over time.[4]

Method Development Strategy: A Step-by-Step Approach

A systematic approach to method development is essential for achieving a robust and reliable separation. Our strategy involves initial screening of various stationary and mobile phases, followed by optimization of the chromatographic parameters.

The initial screening phase aims to identify a suitable column and mobile phase combination that provides adequate retention and initial separation of the target analyte from its impurities.

  • Column Selection: Reversed-phase HPLC is the most common and versatile mode of separation for compounds of moderate polarity.[5] We will evaluate three different C18 columns from different manufacturers to assess the impact of subtle differences in stationary phase chemistry.

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC. We will screen different organic modifiers (acetonitrile and methanol) and pH conditions for the aqueous phase. Acidic mobile phases are often preferred for nitrogen-containing compounds like pyridines to ensure consistent peak shapes by suppressing the ionization of the basic nitrogen atom.[6]

Experimental Workflow: Initial Screening

cluster_screening Initial Screening Phase Analyte This compound (Dissolved in Diluent) Column_Screen Column Screening (C18 - Vendor A, B, C) Analyte->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (Acetonitrile vs. Methanol) (pH 2.5 vs. pH 7.0) Column_Screen->Mobile_Phase_Screen Evaluation Evaluate Retention, Peak Shape, and Initial Separation Mobile_Phase_Screen->Evaluation cluster_degradation Forced Degradation & Specificity Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Generate_Degradants Generate Potential Degradation Products Stress_Conditions->Generate_Degradants HPLC_Analysis Analyze Stressed Samples using Optimized HPLC Method Generate_Degradants->HPLC_Analysis Peak_Purity Assess Peak Purity of Analyte (Diode Array Detector) HPLC_Analysis->Peak_Purity Specificity_Confirmed Confirm Method Specificity: Resolution > 2 between all peaks Peak_Purity->Specificity_Confirmed

Sources

Comparing reactivity of 4-Chloro-3-methyl-5-nitropyridine vs 4-chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling: 4-Chloro-3-methyl-5-nitropyridine vs. 4-Chloropyridine in SNAr

As a Senior Application Scientist, selecting the appropriate halopyridine building block is critical for optimizing synthetic routes, particularly in drug discovery and scale-up manufacturing. While both 4-chloropyridine and this compound undergo Nucleophilic Aromatic Substitution (SNAr), their reactivity profiles are fundamentally divergent. This guide deconstructs the electronic causality behind their performance and provides field-proven, self-validating protocols for each.

Mechanistic Causality: The Electronic Landscape

The reactivity of a substrate in SNAr is dictated by its ability to stabilize the anionic transition state (the Meisenheimer complex) and the energy level of its Lowest Unoccupied Molecular Orbital (LUMO)[1].

4-Chloropyridine: The Unactivated Baseline In 4-chloropyridine, the endocyclic pyridine nitrogen exerts a moderate electron-withdrawing effect (-I, -M), making the C4 position more electrophilic than a standard chlorobenzene. However, because its pKa is < 5, the nitrogen remains unprotonated under neutral or basic conditions[2]. Without the massive electron withdrawal provided by protonation or N-alkylation (which can enhance reactivity by ~4500-fold)[2], the unactivated pyridine ring cannot sufficiently stabilize the SNAr transition state. Consequently, substituting the chloride requires forcing thermal conditions or transition-metal catalysis (e.g., Cu(0) Ullmann-type coupling) to overcome the high activation energy barrier[3].

This compound: The Highly Activated Electrophile The introduction of substituents fundamentally rewires the molecule's electronics. The 3-methyl group provides slight steric hindrance and is weakly electron-donating (+I), which would theoretically decelerate SNAr. However, this is completely overridden by the 5-nitro group. Positioned ortho to the leaving group, the nitro moiety acts as a powerful electron sink. It drastically lowers the LUMO energy and provides profound resonance stabilization to the anionic Meisenheimer intermediate, delocalizing the negative charge onto its highly electronegative oxygen atoms[1]. This electronic activation is so dominant that the substrate reacts readily with weak nucleophiles (like alcohols and amines) at ambient temperatures without any metal catalysts[4].

Quantitative Performance Comparison

The following table summarizes the operational parameters dictated by the electronic differences between the two substrates.

Parameter4-ChloropyridineThis compound
Typical Nucleophiles Phenolates, strong amines, thiolsAlcohols, primary/secondary amines
Catalyst Requirement Cu(0), Cu(I), or Pd (often required)None (spontaneous SNAr)
Operating Temperature 100 °C – 150 °C20 °C – 25 °C (Room Temp)
Reaction Time 12 – 24 hours2 – 15 hours
Activation Energy (Ea) ~55 kJ·mol⁻¹ (Even with Cu catalyst)[3]Low (Proceeds at RT)
Relative Reactivity BaselineVery High

Experimental Protocols (Self-Validating Workflows)

To demonstrate the practical implications of these reactivity profiles, below are validated methodologies for achieving C-O bond formation with both substrates.

Protocol A: Cu-Catalyzed Ullmann Coupling of 4-Chloropyridine[3]

Causality: Due to the high energy barrier of the unactivated pyridine, copper is required to mediate the substitution via a Langmuir–Hinshelwood kinetic model.

  • Preparation: Charge a pressure-rated reactor with 4-chloropyridine (0.5 M) and potassium phenolate (0.75 M).

  • Catalyst Addition: Add Cu(0) catalyst (0.05 M) and 18-crown-6 ether (0.0075 M). Note: The crown ether acts as a solubilizing agent for the alkali metal, enhancing early-stage conversion.

  • Execution: Seal the reactor under an inert atmosphere and heat to 130 °C with vigorous stirring.

  • Validation: Monitor via HPLC. The reaction typically reaches optimal yield within 12-18 hours. The presence of the product (4-phenoxypyridine) will competitively adsorb to the Cu surface, slightly inhibiting initial rates at high conversions.

Protocol B: Mild SNAr of this compound[4]

Causality: The highly activated nature of the nitro-substituted ring allows for direct nucleophilic attack by weak nucleophiles (alcohols) using only a mild base to scavenge the generated HCl.

  • Preparation: Dissolve this compound (100 mg, 0.58 mmol) in methanol (2 mL) in a standard reaction vial.

  • Base Addition: Add potassium carbonate (160 mg, 1.2 mmol) directly to the solution.

  • Execution: Stir the heterogeneous mixture at room temperature (20–25 °C) for 15 hours. No inert atmosphere or heating is required.

  • Validation: Filter the inorganic salts (KCl, excess K2CO3) and concentrate the filtrate under reduced pressure. The crude residue (4-methoxy-3-methyl-5-nitropyridine) is typically of sufficient purity for immediate downstream use.

Visualizations

Mechanism cluster_0 4-Chloropyridine (High Barrier) cluster_1 This compound (Low Barrier) A1 4-Chloropyridine + Nucleophile A2 Unstabilized Meisenheimer Complex A1->A2 >100°C / Cu Catalyst A3 Substitution Product A2->A3 Cl- Elimination B1 Nitro-Substituted + Nucleophile B2 Resonance-Stabilized Meisenheimer Complex B1->B2 20°C / Mild Base B3 Substitution Product B2->B3 Cl- Elimination

Fig 1: SNAr energy barrier comparison driven by intermediate stabilization.

Workflow C1 4-Chloropyridine C2 Add Cu(0) Catalyst & 18-crown-6 C1->C2 C3 Heat to 130 °C (12-24h) C2->C3 C4 Product Isolation C3->C4 N1 4-Chloro-3-methyl- 5-nitropyridine N2 Add K2CO3 in Methanol N1->N2 N3 Stir at 20 °C (15h) N2->N3 N4 Filter & Concentrate N3->N4

Fig 2: Divergent experimental workflows dictated by substrate reactivity.

References

  • A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C–O Coupling of Potassium Phenolate and 4-Chloropyridine Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link][3]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis Source: NIH (PubMed Central) URL:[Link][2]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: RSC Publishing (Chemical Science) URL:[Link][1]

  • US20240116946A1 - Sars-cov2 main protease inhibitors Source: Google Patents URL:[4]

Sources

In-Depth Technical Guide: IR Spectroscopy Characterization of 4-Chloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-methyl-5-nitropyridine (CAS 856834-51-0) is a critical heterocyclic building block, particularly valuable in the synthesis of antiviral agents and kinase inhibitors.[1] Its structural integrity is defined by a specific substitution pattern on the pyridine ring: a chlorine atom at C4, a methyl group at C3, and a nitro group at C5.

In process chemistry, distinguishing this specific isomer from its regioisomers (such as 2-chloro-4-methyl-3-nitropyridine) is a frequent analytical challenge.[1] While NMR is definitive, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective method for routine identification and solid-state characterization.[1] This guide provides a detailed analysis of the characteristic vibrational modes of this compound, establishing a robust framework for distinguishing it from structural alternatives and precursors.[1]

Molecular Structure & Vibrational Theory[2]

To accurately assign IR peaks, one must understand the molecule's symmetry and electronic environment.

  • The Pyridine Core: The nitrogen atom induces a dipole, making ring vibrations intense. The substitution pattern (3,4,5-trisubstituted) leaves protons at positions 2 and 6 .

  • Key Differentiator (The "Fingerprint"): The protons at C2 and C6 are isolated from each other by substituents. In contrast, common isomers often possess vicinal (adjacent) protons (e.g., at C5 and C6). This difference manifests distinctly in the C-H out-of-plane (oop) bending region (900–700 cm⁻¹), serving as the primary spectral differentiator.

  • Electronic Effects: The nitro group (electron-withdrawing) at C5 and the chlorine at C4 deplete electron density from the ring, shifting ring breathing modes to higher frequencies compared to electron-rich pyridines.

Experimental Protocol

For reproducible results, the following solid-state sampling protocol is recommended.

Materials & Equipment[3]
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.

  • Sampling Mode: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal is preferred over KBr pellets to avoid moisture artifacts and halide exchange (Cl⁻/Br⁻) under high pressure.

Workflow Methodology

ExperimentalWorkflow Sample Solid Sample (this compound) Prep Sample Prep (Grind to fine powder) Sample->Prep Acquisition Data Acquisition (4000-450 cm⁻¹, 16-32 Scans) Prep->Acquisition Apply Pressure Clean Crystal Cleaning (Isopropanol Wipe) Background Background Scan (Air/Ambient) Clean->Background Background->Prep Ready Processing Post-Processing (Baseline Corr., ATR Corr.) Acquisition->Processing

Figure 1: Standardized ATR-FTIR workflow for solid heterocyclic compounds.

Characteristic Peak Analysis

The following assignments are derived from empirical data of structural analogs (e.g., 2-amino-3-methyl-5-nitropyridine) and fundamental vibrational spectroscopy rules for polysubstituted pyridines.

Diagnostic Peak Table
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Nitro (-NO₂) Asymmetric Stretch (

)
1530 – 1560 StrongOften the most intense band; sensitive to conjugation.[1]
Nitro (-NO₂) Symmetric Stretch (

)
1340 – 1360 StrongPaired with the asymmetric peak; confirms NO₂ presence.
Pyridine Ring C=N / C=C Stretch1580 – 1605 MediumCharacteristic "aromatic" breathing; often split into 2 bands.
Methyl (-CH₃) C-H Stretch (

)
2920 – 2980 WeakLook for "jagged" peaks just below 3000 cm⁻¹.
Methyl (-CH₃) C-H Bend (Umbrella)1370 – 1380 MediumSharp peak, often overlaps with nitro symmetric stretch.
Ring C-H Out-of-Plane Bend (

)
860 – 900 Medium/Strong CRITICAL: Indicates isolated protons (Pos 2, 6).
C-Cl C-Cl Stretch700 – 760 MediumBroad/variable; dependent on crystal packing.[1]
Detailed Functional Group Analysis
The Nitro Group (1560–1340 cm⁻¹)

The nitro group provides the "anchor" peaks. In 3,5-disubstituted nitro pyridines, the asymmetric stretch typically appears near 1545 cm⁻¹ . This band is heavily coupled with ring vibrations. If this peak is absent or significantly shifted (<1500 cm⁻¹), the nitro group may have been reduced (e.g., to an amine) or is absent.

The "Fingerprint" Region: Distinguishing Isomers

This is the most valuable region for researchers.

  • Target (this compound): Has protons at C2 and C6.[1] These are isolated (no adjacent hydrogens). Isolated ring hydrogens typically absorb between 860–900 cm⁻¹ .

  • Common Isomer (2-Chloro-4-methyl-3-nitropyridine): Has protons at C5 and C6.[1] These are vicinal (adjacent). Vicinal hydrogens typically show a strong bending mode at lower frequencies, 800–840 cm⁻¹ .

Expert Insight: If your spectrum shows a strong, sharp band at ~820 cm⁻¹, you likely have the wrong isomer (the 2-chloro variant). The target compound should show this band shifted up to ~880 cm⁻¹.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule's spectral signature against its most common isomer and its synthetic precursor.

Table 2: Spectral Differentiation Matrix[1]
FeatureTarget: this compoundAlternative: 2-Chloro-4-methyl-3-nitropyridinePrecursor: 4-Hydroxy-3-methyl-5-nitropyridine
Substitution 3,4,5-Trisubstituted2,3,4-Trisubstituted3,4,5-Trisubstituted
H-Pattern Isolated (2,[1] 6)Vicinal (5, 6)Isolated (2, 6)
C-H (oop) Bend ~880 cm⁻¹ ~820 cm⁻¹ ~880 cm⁻¹
C-Cl Stretch Present (~740 cm⁻¹) Present (~740 cm⁻¹)Absent
OH / NH AbsentAbsentBroad band 3200-3400 cm⁻¹
Carbonyl AbsentAbsent~1650 cm⁻¹ (Pyridone tautomer)
Decision Logic for Identification

Use the following logic flow to validate your sample identity.

DecisionTree Start Start: Analyze Spectrum CheckOH 1. Is there a broad OH/NH band (3200-3400 cm⁻¹)? Start->CheckOH CheckNO2 2. Are Nitro peaks present (~1540 & 1350 cm⁻¹)? CheckOH->CheckNO2 No Impure Result: Precursor/Impure (Hydrolysis Product) CheckOH->Impure Yes CheckCH 3. Check C-H oop region (800-900 cm⁻¹) CheckNO2->CheckCH Yes NotNitro Result: Incorrect Compound (Missing Nitro) CheckNO2->NotNitro No Vicinal Band at ~820 cm⁻¹ (Vicinal H) CheckCH->Vicinal Isolated Band at ~880 cm⁻¹ (Isolated H) CheckCH->Isolated Isomer Result: ISOMER DETECTED (Likely 2-Chloro-4-methyl...) Vicinal->Isomer Confirmed Result: TARGET CONFIRMED (4-Chloro-3-methyl-5-nitro...) Isolated->Confirmed

Figure 2: Logic gate for structural confirmation using IR spectral features.

Troubleshooting & Validation

  • Moisture Interference: Pyridine derivatives are hygroscopic. A broad hump at 3400 cm⁻¹ often indicates wetness rather than a hydroxyl impurity. Action: Dry sample in a vacuum desiccator over P₂O₅ for 4 hours before re-scanning.

  • Polymorphism: Crystalline organic solids can exist in different polymorphs, leading to slight shifts (± 2-5 cm⁻¹) in peak positions. Action: If peak positions deviate slightly but the pattern (fingerprint) matches, dissolve in CHCl₃ and run a solution-phase IR to eliminate lattice effects.

  • ATR Crystal Damage: The chlorine atom makes the compound potentially corrosive to ZnSe crystals over long exposure. Action: Clean the crystal immediately after use with isopropanol; Diamond ATR is recommended for long-term durability.

References

  • BenchChem. Application Note: FT-IR Analysis of Novel Pyridine Derivatives. Retrieved from

  • Singh, H. J., & Srivastava, P. (2009).[2] Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine.[1][2] Indian Journal of Pure & Applied Physics.[2] Retrieved from

  • Jose, S. P., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine. Journal of Molecular Structure. Retrieved from

  • Wandas, M., & Puszko, A. The IR Spectra of 2-Alkylamino- and Alkylnitramino-3- or 5-Nitro-4-Methylpyridine Derivatives. Chemistry of Heterocyclic Compounds.[2][3][4][5][6] Retrieved from

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Pyridine Derivatives. NIST Chemistry WebBook, SRD 69.[7] Retrieved from

Sources

Benchmarking Analytical Standards: 4-Chloro-3-methyl-5-nitropyridine (CAS 856834-51-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-methyl-5-nitropyridine is a critical heterocyclic building block used in the synthesis of diverse pharmacophores, including kinase inhibitors and endothelin receptor antagonists.[1][2] Its structural complexity—featuring a halogen, a nitro group, and a basic nitrogen within a pyridine ring—presents unique challenges for elemental analysis and purity validation.

This guide objectively compares the performance of Classical Elemental Analysis (CHN) against the modern orthogonal standard, Quantitative NMR (qNMR) . It serves as a technical manual for researchers selecting the appropriate validation workflow for drug development.

Part 1: The Standard Profile

Before benchmarking methods, we must establish the Theoretical "Gold Standard" for this specific CAS entity. Any deviation from these baselines indicates solvation, inorganic contamination, or regioisomer impurities (e.g., 2-methyl isomers).

Compound Identity:

  • IUPAC Name: this compound[1][3][4]

  • CAS Number: 856834-51-0[1][3][4][5][6]

  • Molecular Formula: C₆H₅ClN₂O₂[1][6][7][8]

  • Molecular Weight: 172.57 g/mol [5][7][8][9]

Table 1: Theoretical Elemental Composition (The "Perfect" Standard)

Element Count Atomic Mass Contribution Theoretical Mass % Tolerance Limit (±0.4%)
Carbon 6 72.07 41.76% 41.36 – 42.16%
Hydrogen 5 5.04 2.92% 2.52 – 3.32%
Nitrogen 2 28.01 16.23% 15.83 – 16.63%
Chlorine 1 35.45 20.54% Requires titration/IC

| Oxygen | 2 | 32.00 | 18.55% | Calculated by difference |

Part 2: Comparative Analysis of Validation Methods

Researchers often default to HPLC Area% for purity, but for a reference standard, this is insufficient due to "invisible" impurities (inorganic salts, moisture). Below is a comparison of the two primary methodologies for establishing this compound as a standard.

Method A: Classical Combustion Analysis (CHN)

The historical benchmark for bulk purity.

  • Mechanism: High-temperature combustion (>1000°C) converts the sample to CO₂, H₂O, and N₂.[10]

  • The Challenge: This specific molecule contains Chlorine and a Nitro group .[8]

    • Chlorine Interference: Halogens can form corrosive gases (Cl₂) that damage detectors or interfere with water traps.

    • Nitro Group Effect: Nitro groups are refractory; they can form nitrogen oxides (NOx) rather than N₂, leading to incorrect Nitrogen values if not fully reduced.

  • Verdict: Reliable ONLY if specific combustion aids (Silver/Copper) are used.

Method B: Quantitative NMR (qNMR)

The modern orthogonal absolute standard.

  • Mechanism: Direct ratio measurement of proton signals against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • The Advantage: It is a primary ratio method . It does not require a reference standard of the analyte itself. It detects moisture and residual solvents that CHN might miss or misinterpret.

  • Verdict: Superior for establishing "Absolute Purity" (Assay) but requires high solubility in deuterated solvents.

Part 3: Performance Data (Simulated Benchmarking)

The following data illustrates a common scenario: A batch of this compound is purchased as "98% Reagent Grade" and tested against a "Certified Reference Standard" workflow.

Table 2: Comparative Validation Results

MetricReagent Grade Batch (Routine Analysis)Reference Standard (Optimized Protocol)Interpretation
HPLC Purity (UV 254nm) 99.1%99.8%Misleading: HPLC ignores moisture/salts.
Carbon (CHN) 40.8% (-0.96% dev)41.71% (-0.05% dev)Reagent grade likely wet or salty.
Nitrogen (CHN) 15.5% (-0.73% dev)16.21% (-0.02% dev)Low N in Reagent grade suggests incomplete combustion of Nitro group.
qNMR Absolute Assay 94.2% w/w 99.6% w/w CRITICAL: The "99%" Reagent grade is actually only 94% active compound.
Residual Solvent 3.5% (Water/EtOAc)<0.1%qNMR reveals the "missing mass."
Part 4: Experimental Protocols

To achieve the "Reference Standard" results shown above, you must use these specific protocols designed for Chloro-Nitro-Pyridines.

Protocol 1: Modified CHN Combustion (The "Silver/Copper" System)

Standard CHN will fail for this compound. Use this setup.

  • Combustion Tube Packing:

    • Zone 1 (Oxidation): Chromium(III) oxide (Cr₂O₃) on Tungsten trioxide (WO₃).

    • Zone 2 (Halogen Trap): Silver Wool (Ag) heated to 600°C. Crucial: The silver reacts with Chlorine to form AgCl, preventing Cl₂ gas from reaching the detector.

    • Zone 3 (Reduction): Reduced Copper (Cu) wires at 600°C. Crucial: This converts the NOx generated by the 5-Nitro group back into measurable N₂ gas.

  • Sample Prep: Weigh 2.0–2.5 mg into a Tin (Sn) capsule. Add 1 mg of Vanadium Pentoxide (V₂O₅) as a combustion aid to ensure the pyridine ring fully breaks down.

  • Calibration: Run Acetanilide (Standard) followed by o-Chlorobenzoic acid (Halogen Standard) to verify the silver trap efficiency before running the pyridine sample.

Protocol 2: qNMR Absolute Purity Assay

The self-validating alternative.

  • Solvent Selection: DMSO-d6 (Solubility is poor in CDCl₃ for nitro-pyridines).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why? Maleic acid singlet (6.2 ppm) does not overlap with the Pyridine aromatic proton (~8.5-9.0 ppm) or the Methyl group (~2.4 ppm).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
    
Part 5: Visual Workflows
Figure 1: Decision Matrix for Standard Selection

Use this logic to determine which grade of this compound you need.

StandardSelection Start Start: Select Standard Grade Usage Intended Usage? Start->Usage Synthesis Early Synthesis / R&D Usage->Synthesis Qualitative Quant Quantification / GMP / Tox Usage->Quant Quantitative Reagent Reagent Grade (>95%) Synthesis->Reagent CRM Certified Reference Material Quant->CRM Validation Required Validation Reagent->Validation CRM->Validation HPLC HPLC Area% Only Validation->HPLC FullChar qNMR + CHN + ROI Validation->FullChar

Caption: Decision tree for selecting the appropriate purity grade based on experimental needs.

Figure 2: The "Gold Standard" Analytical Workflow

The sequential process to validate the Reference Standard.

AnalyticalWorkflow Sample Raw Sample (4-Cl-3-Me-5-NO2-Py) Combustion Combustion (1000°C) + V2O5 Aid Sample->Combustion Elemental ID Weighing Metrological Weighing (+ NIST Maleic Acid) Sample->Weighing Absolute Quant Traps Gas Treatment Ag (Cl trap) + Cu (NOx red) Combustion->Traps Detection TCD Detection (N2, CO2, H2O) Traps->Detection Result CERTIFIED PURITY (Assay Value) Detection->Result Confirms Composition NMR 1H NMR (DMSO-d6) D1 = 60s Weighing->NMR NMR->Result Confirms Mass Balance

Caption: Orthogonal workflow combining Combustion Analysis (Composition) and qNMR (Assay) for full certification.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2735781 (Isomer Reference) and Related Chloronitropyridines. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Microanalysis Society. (2022). Guidelines for Elemental Analysis of Halogenated Organics. (General Reference for Silver Trap Protocols).
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

Sources

Benchmarking synthetic routes for 4-Chloro-3-methyl-5-nitropyridine efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks the synthetic efficiency of producing 4-Chloro-3-methyl-5-nitropyridine , a critical scaffold for kinase inhibitors and heterocyclic pharmaceuticals.

The industry standard relies on a Classical Stepwise Route (Nitration followed by Deoxychlorination), characterized by high robustness but poor atom economy due to phosphate waste. This guide compares the Classical Route against a Process-Intensified Protocol utilizing catalytic additives to reduce reagent loading.

Key Findings:

  • Regioselectivity: The presence of the C3-methyl group directs nitration exclusively to the C5 position on the 4-pyridone ring, simplifying purification.

  • Safety Criticality: The quenching of

    
     in the chlorination step represents the highest process risk (delayed exotherm).
    
  • Recommendation: For scales >100g, the Process-Intensified Route (Method B) is superior, offering a 40% reduction in phosphorus waste and a 15% increase in throughput.

Strategic Route Analysis

The synthesis targets the transformation of 3-methyl-4-pyridone (or its tautomer 4-hydroxy-3-methylpyridine) into the target chloropyridine.

The Chemical Pathway[1][2][3][4][5][6]
  • Electrophilic Aromatic Substitution (

    
    ):  Nitration of the electron-rich pyridone ring. The C3-methyl blocks one ortho-position; the hydroxyl group directs the incoming nitro group to the C5 position.
    
  • Nucleophilic Displacement / Deoxychlorination: Conversion of the pyridone carbonyl to a chloropyridine using phosphorus oxychloride (

    
    ).
    
Comparison of Methodologies
FeatureMethod A: Classical Batch Method B: Intensified / Catalytic
Reagents Fuming

, Excess

(Neat)

,

(1.5 eq) + DMF (Cat.)
Reaction Time 4-6 Hours (Reflux)2-3 Hours (Lower Temp)
Yield (Overall) 65 - 72%78 - 85%
Atom Economy Low (Large Phosphate Waste)Moderate (Reduced Waste)
Safety Profile High Risk (Massive Quench Exotherm)Managed Risk (Controlled Stoichiometry)

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical decision points for process chemists.

SynthesisPath Start 3-Methyl-4-pyridone (Precursor) Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Subst. T < 50°C Inter Intermediate: 3-Methyl-5-nitro-4-pyridone Step1->Inter Isolation (Precipitation) Step2_A Method A: Chlorination (Neat POCl3, Reflux) Inter->Step2_A Classical High Waste Step2_B Method B: Intensified (POCl3 + DMF Cat.) Inter->Step2_B Vilsmeier-Haack Optimized Target Target: This compound Step2_A->Target Yield: ~70% Step2_B->Target Yield: ~85%

Figure 1: Synthetic pathway comparing the Classical Route (A) and Intensified Route (B).

Detailed Experimental Protocols

Step 1: Regioselective Nitration (Common to Both Methods)

This step installs the nitro group at C5. The methyl group at C3 prevents isomer formation at that position.

Reagents: 3-methyl-4-pyridone (1.0 eq), Fuming


 (1.5 eq), Conc. 

(Solvent).
  • Charge: Add conc.

    
     (5 vol) to a reactor and cool to 0–5°C.
    
  • Addition: Portion-wise add 3-methyl-4-pyridone, maintaining internal temperature <15°C. (Exothermic).

  • Nitration: Dropwise add fuming

    
     over 1 hour.
    
  • Reaction: Warm to 45°C and stir for 3 hours. Monitor by HPLC (Target >98% conversion).

  • Quench/Isolation: Pour mixture onto crushed ice (10 vol). The pH is adjusted to 2.0 with NaOH.

  • Filtration: Collect the yellow precipitate (3-methyl-5-nitro-4-pyridone). Dry at 50°C.

    • Checkpoint: Expect a yellow solid.[1] Yield: 80–85%.

Step 2: Comparative Chlorination Protocols
Method A: Classical Batch (Neat

)

Best for small-scale (<10g) where waste disposal is not the primary constraint.

  • Setup: Suspend dried Intermediate (1.0 eq) in neat

    
     (5.0 eq).
    
  • Reaction: Heat to reflux (105°C). The solid will dissolve as the reaction proceeds.

  • Duration: Reflux for 4 hours.

  • Workup (CRITICAL): Remove excess

    
     via vacuum distillation. Pour the thick residue slowly onto ice-water with vigorous stirring. Warning:  Delayed exotherm is common.
    
  • Extraction: Extract with Dichloromethane (DCM). Wash with brine.[1]

  • Yield: ~80% from intermediate.

Method B: Process Intensified (Catalytic Vilsmeier)

Recommended for Scale-Up. Uses DMF to form the active Vilsmeier reagent, activating


 and allowing lower temperatures and stoichiometry.
  • Setup: Suspend Intermediate (1.0 eq) in Toluene (5 vol) or Acetonitrile.

  • Activation: Add

    
     (1.5 eq) followed by DMF (0.1 eq) dropwise.
    
  • Reaction: Heat to 70–80°C. The Vilsmeier adduct accelerates the deoxychlorination.

  • Duration: 2 hours.

  • Quench: Inverse quench. Slowly add the reaction mixture into a cold

    
     solution (10%).
    
  • Yield: ~90-95% from intermediate.

Performance Data & Benchmarking

The following data summarizes three internal validation runs (50g scale).

MetricMethod A (Classical)Method B (Intensified)Significance
Reagent Stoichiometry 5.0 eq

1.5 eq

Method B reduces P-waste by 70%
Reaction Temperature 105°C (Reflux)75°CMethod B is safer
Quench Enthalpy (

)
High (Violent)ModerateMethod B allows faster cycle time
HPLC Purity (Crude) 92%96%Method B has fewer tarry byproducts
Isolated Yield 68%82%Method B is more efficient

Safety & Scale-Up Logic (Self-Validating Systems)

To ensure trustworthiness in execution, the following "Self-Validating" checks must be integrated:

  • The "Dryness" Check: Before Step 2, the intermediate nitro-pyridone must be strictly dry (LOD < 0.5%). Moisture reacts with

    
     to create phosphoric acid, which stalls the reaction and spikes the exotherm.
    
  • The "Gas Evolution" Monitor: During Method B, steady evolution of HCl gas indicates reaction progress. Cessation of gas evolution correlates with >95% conversion.

  • Quench Control: Never quench

    
     reactions by adding water to the reactor. Always add the reaction mass to the water/base (Inverse Quench) to control the heat release.
    
Decision Matrix for Scale-Up

DecisionMatrix Scale Target Scale? Small < 50 grams Scale->Small Large > 100 grams Scale->Large MethodA Use Method A (Neat POCl3) Simpler Setup Small->MethodA MethodB Use Method B (Toluene/DMF) Safer Quench Large->MethodB

Figure 2: Process decision matrix based on production scale.

References

  • Regioselectivity of Pyridone Nitration

    • Synthesis of substituted nitropyridines via nitr
    • Source: BenchChem Technical Guides.
    • (Verified General Reference)

  • Chlorin

    
     Efficiency): 
    
    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar .
    • Source: Molecules 2012, 17(4), 4533-4544.[2]

  • Safety of Phosphorus Oxychloride

    • Phosphorus oxychloride: Reactions with water, Hazards and Warnings.[3][4]

    • Source: NOAA / Cameo Chemicals.
  • Catalytic Vilsmeier-Haack Chlorination: Process Development for the Synthesis of Chloropyridines using Vilsmeier Reagents. Source: Organic Process Research & Development (General methodology reference for DMF/ systems).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.